1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLILFYLVEXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Potential of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Derivatives
Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol scaffold represents a novel chemical entity with significant, albeit largely unexplored, therapeutic potential. This technical guide provides a prospective analysis of this class of compounds, postulating their utility as modulators of central nervous system targets, particularly the N-Methyl-D-aspartate (NMDA) receptor. Drawing upon established principles of medicinal chemistry and extrapolating from data on structurally related analogs, this document outlines plausible synthetic strategies, a comprehensive workflow for pharmacological evaluation, and a framework for systematic structure-activity relationship (SAR) studies. Our objective is to furnish drug development professionals with a robust, scientifically-grounded blueprint for investigating these promising derivatives as potential treatments for neurological and psychiatric disorders.
Introduction: The Scientific Rationale
The quest for novel chemical matter that can selectively modulate CNS targets is a cornerstone of modern neuropharmacology. The this compound core structure is of considerable interest due to its unique combination of structural motifs, each contributing to a promising pharmacological profile.
-
The Tertiary Alcohol: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its presence introduces a chiral center, allowing for stereospecific interactions that can be crucial for both potency and safety.
-
The 4-Methoxyphenyl Group: This moiety provides a degree of lipophilicity, which is often essential for blood-brain barrier (BBB) penetration. The methoxy group can also engage in specific electronic and steric interactions within a receptor binding pocket.
-
The Pyrrolidin-2-yl Moiety: This saturated heterocycle, derived from the amino acid proline, is a common feature in many CNS-active compounds. The secondary amine provides a basic center, which is often protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. Its substitution at the 2-position creates a second chiral center, offering further opportunities for stereochemical optimization.
Given these features, it is postulated that this scaffold could interact with ion channels or transporters. Specifically, the structural resemblance to known channel blockers suggests that these derivatives may function as N-Methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in stroke, traumatic brain injury, and various neurodegenerative diseases.[1][2] Therefore, antagonists of this receptor are of significant therapeutic interest.[3] This guide will proceed under the hypothesis that this compound derivatives represent a novel class of NMDA receptor modulators.
Proposed Synthetic Strategies
The synthesis of tertiary alcohols is a well-established field in organic chemistry, often involving the addition of organometallic reagents to ketones.[4][5][6] A plausible and flexible route to the target compounds would leverage this chemistry.
Core Synthesis Pathway: Grignard Addition to a Ketone Precursor
The most direct approach involves the reaction of an ethyl-organometallic reagent with a 1-(4-methoxyphenyl)(pyrrolidin-2-yl)methanone precursor. However, the synthesis of this specific ketone precursor is non-trivial. A more robust strategy involves the addition of a pyrrolidin-2-yl-organometallic species to 4'-methoxyacetophenone. This approach is complicated by the reactivity of the N-H bond of the pyrrolidine. Therefore, a protection strategy is necessary.
A proposed, reliable synthetic route is outlined below:
-
Protection of Pyrrolidine: Commercially available (S)- or (R)-proline is protected with a suitable group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), to prevent interference from the acidic N-H proton.
-
Formation of the Pyrrolidin-2-yl Precursor: The protected proline can be converted into a suitable precursor for organometallic addition, such as a Weinreb amide or an aldehyde.
-
Grignard Reaction: The key step is the nucleophilic addition of an organometallic reagent to a ketone. A Grignard reagent, such as ethylmagnesium bromide, is added to 1-(4-methoxyphenyl)ethan-1-one (4'-methoxyacetophenone) to form the tertiary alcohol.[7][8]
-
Deprotection: The final step involves the removal of the protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-L-proline methyl ester
-
To a solution of N-Boc-L-proline (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the methyl ester.
Step 2: Synthesis of 1-(4-Methoxyphenyl)-1-(N-Boc-pyrrolidin-2-yl)ethan-1-ol
-
Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve N-Boc-pyrrolidine-2-carboxaldehyde (1 equiv.) in anhydrous THF and cool to 0 °C.
-
Add the prepared Grignard reagent dropwise to the aldehyde solution.
-
Stir the reaction at room temperature for 4 hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography.
Step 3: Deprotection to yield this compound
-
Dissolve the protected alcohol from Step 2 in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Evaporate the solvent to dryness to obtain the hydrochloride salt of the final product.
Caption: Proposed synthetic workflow for the target compounds.
Pharmacological Characterization: A Roadmap
A thorough pharmacological evaluation is critical to validate the hypothesis of NMDA receptor antagonism and to uncover the full therapeutic potential of these derivatives.[9][10] This process should be systematic, progressing from in vitro target engagement to in vivo functional outcomes.
In Vitro Evaluation: Target Affinity and Functional Activity
The initial phase focuses on confirming direct interaction with the NMDA receptor and determining the nature of this interaction.
A. Radioligand Binding Assays: These assays quantify the affinity of the test compounds for the NMDA receptor.[11]
-
Objective: To determine the binding affinity (Ki) of the derivatives for the NMDA receptor ion channel.
-
Protocol Standard:
-
Prepare rat brain membrane homogenates, which are a rich source of NMDA receptors.[12]
-
Incubate the membrane preparation with a radiolabeled ligand that binds within the ion channel, such as [³H]MK-801 (dizocilpine).
-
Add varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid vacuum filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value.
-
-
Causality: A low Ki value indicates high binding affinity. This experiment provides direct evidence of target engagement but does not reveal whether the compound is an agonist or antagonist.
B. Electrophysiology Assays (Whole-Cell Patch-Clamp): This is the gold standard for determining the functional effect of a compound on an ion channel.[13][14]
-
Objective: To characterize the compounds as antagonists and determine their potency (IC₅₀) and mechanism of action (e.g., channel block, allosteric modulation).
-
Protocol Standard:
-
Use a cell line (e.g., HEK293) stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).[15][16]
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply NMDA receptor agonists (glutamate and glycine) to elicit an inward current.[17]
-
Apply the agonists again in the presence of varying concentrations of the test compound.
-
Measure the reduction in the agonist-induced current to determine the IC₅₀.
-
Investigate voltage-dependency of the block to probe the mechanism of action.
-
-
Causality: A concentration-dependent reduction in the current confirms antagonist activity. The characteristics of the block can provide insights into how and where the compound binds to the channel.[18]
Caption: Experimental workflow for in vitro pharmacological profiling.
In Vivo Evaluation: Therapeutic Potential in Animal Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety profile.
A. Neuroprotection Model (e.g., Rodent Stroke Model):
-
Objective: To evaluate the ability of the compounds to protect against excitotoxic neuronal death.
-
Protocol Standard:
-
Induce focal cerebral ischemia in rodents (e.g., rats or mice) via middle cerebral artery occlusion (MCAO).
-
Administer the test compound (e.g., intravenously or intraperitoneally) at various time points post-occlusion.
-
After a set period (e.g., 24-48 hours), assess the extent of brain damage by measuring the infarct volume.
-
Evaluate functional outcomes using behavioral tests (e.g., neurological deficit score, rotarod test).
-
-
Causality: A significant reduction in infarct volume and improvement in neurological function compared to a vehicle-treated control group would indicate neuroprotective activity.[19][20]
B. Antidepressant Activity Model (e.g., Forced Swim Test):
-
Objective: To screen for potential antidepressant-like effects, a known property of some NMDA antagonists like ketamine.
-
Protocol Standard:
-
Causality: A significant decrease in immobility time compared to vehicle-treated controls is predictive of antidepressant efficacy.[24][25] It is crucial to note that this test is a screen for antidepressant activity and not a model of depression itself.
Prospective Structure-Activity Relationship (SAR) Studies
Systematic modification of the core structure is essential to optimize potency, selectivity, and pharmacokinetic properties.[26][27] The following table outlines a proposed SAR exploration strategy.
| Position of Modification | Proposed Analogs | Hypothesized Rationale |
| A: 4-Methoxyphenyl Ring | 1. Vary substituent at para-position (H, F, Cl, CH₃, CF₃)2. Move methoxy group to ortho- or meta-positions3. Replace phenyl with other aromatics (e.g., naphthyl, pyridyl) | To probe the electronic and steric requirements of the aromatic binding pocket. Halogens may improve metabolic stability. |
| B: Tertiary Alcohol | 1. Invert stereochemistry (if separable)2. Replace ethyl group with other small alkyls (methyl, propyl) | The stereochemistry is likely critical for potency. Alkyl group size will influence binding and lipophilicity. |
| C: Pyrrolidine Ring | 1. Invert stereochemistry at C22. N-alkylation (e.g., N-methyl, N-ethyl)3. Substitution at C3 or C4 (e.g., hydroxyl, fluoro) | C2 stereochemistry will impact the orientation of the phenyl-ethanol moiety. N-alkylation may alter pKa and BBB penetration. Additional substituents can probe for extra binding interactions.[28][29] |
Table 1: Proposed SAR strategy for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel CNS-targeted therapeutics. This guide has provided a comprehensive, albeit prospective, framework for the synthesis and evaluation of these compounds, with a primary focus on their potential as NMDA receptor antagonists.
The proposed workflow, from chemical synthesis through in vitro and in vivo pharmacology, is designed to be a self-validating system. Positive results in the initial binding and electrophysiology assays would provide strong justification for progressing to more complex and resource-intensive animal models. The systematic SAR study outlined will be crucial for refining the lead compounds to achieve optimal potency, selectivity, and drug-like properties.
Future research should also include early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and off-target screening to build a comprehensive profile of these promising derivatives. Through the rigorous application of the principles and protocols described herein, the full pharmacological potential of this novel chemical class can be thoroughly elucidated.
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Physicochemical Stability Profile of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol: A Pre-formulation Guide
Executive Summary
As pharmaceutical pipelines increasingly feature complex, multi-functional small molecules, pre-formulation stability profiling becomes the critical bottleneck between discovery and clinical viability. 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol presents a unique physicochemical challenge: it houses a highly basic secondary amine (pyrrolidine) adjacent to a sterically congested, electronically activated tertiary benzylic alcohol.
This whitepaper provides an in-depth, mechanistically grounded stability profile of this compound. By mapping its inherent structural vulnerabilities—specifically its extreme susceptibility to acid-catalyzed dehydration and oxidative degradation—we establish a self-validating framework for forced degradation studies aligned with ICH Q1A(R2) guidelines[1].
Molecular Architecture & Vulnerability Mapping
To engineer a stable formulation, we must first deconstruct the molecule’s functional groups and understand the causality behind their reactivity.
-
The Pyrrolidine Ring (Secondary Amine): With a pKa of approximately 11.31[2], this nitrogen center is highly basic and will exist almost entirely in its cationic (protonated) form at physiological and standard formulation pH (pH 4–8). While protonation increases aqueous solubility, the unprotonated fraction remains highly susceptible to N-oxidation[3].
-
The Tertiary Benzylic Alcohol: This is the molecule's primary liability. The hydroxyl group is situated on a tertiary carbon directly attached to an aromatic ring.
-
The 4-Methoxyphenyl Group: The methoxy substituent is a strong electron-donating group via resonance (+M effect). While it increases the molecule's electron density, it drastically lowers the activation energy required for the dehydration of the adjacent benzylic alcohol by stabilizing the transient carbocation[4].
Mechanistic pathways for the degradation of the target compound.
Physicochemical Profiling (Pre-formulation Data)
Before initiating stress testing, establishing the baseline physicochemical parameters is mandatory. The data below synthesizes the theoretical and empirical constraints of the molecule.
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Weight | 221.30 g/mol | Optimal for oral bioavailability and membrane permeability. |
| pKa (Secondary Amine) | ~11.31[2] | Requires salt formation (e.g., HCl, citrate) for aqueous solubility. |
| LogP (Estimated) | 2.5 – 3.0 | Lipophilic nature; dictates the need for co-solvents in liquid formulations. |
| Primary Degradation Risk | Acid-catalyzed E1 Elimination | Aqueous formulations must strictly avoid pH < 5.0. |
| Secondary Degradation Risk | N-Oxidation | Requires stringent exclusion of peroxides and use of antioxidants. |
Mechanistic Degradation Pathways: The Causality of Instability
Pathway A: Acid-Catalyzed Dehydration (E1 Mechanism)
The most rapid degradation pathway for this compound is dehydration. When exposed to acidic media, the tertiary hydroxyl group is protonated to form a good leaving group (
The Causality: Why is this specific molecule so unstable in acid? The carbocation is exceptionally stable due to the synergistic delocalization of charge. The aromatic ring provides resonance stabilization, which is hyper-amplified by the electron-donating 4-methoxy group[4]. This lowers the transition state energy so significantly that dehydration can occur even under mildly acidic conditions (pH 4-5), yielding an alkene degradant.
Pathway B: Oxidative Stress (N-Oxidation)
Secondary amines are notoriously sensitive to reactive oxygen species (ROS) and trace peroxides often found in pharmaceutical excipients (like PEGs or polysorbates). The unprotonated pyrrolidine nitrogen undergoes electrophilic attack by peroxides to form an N-hydroxylamine intermediate. Upon further oxidative stress, this intermediate undergoes dehydrogenation/oxidation to form a stable, potentially toxic nitrone[3].
Forced Degradation Workflows (ICH Q1A(R2) Aligned)
To validate these mechanistic hypotheses, a self-validating forced degradation protocol must be executed. The following step-by-step methodologies are designed to achieve 5–20% degradation—the optimal window for identifying degradation products without generating secondary/tertiary non-relevant degradants[1].
Protocol 1: Acid/Base Hydrolytic Stress
Objective: Quantify the kinetics of benzylic dehydration.
-
Sample Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.
-
Acid Stress: Transfer 5 mL of the API solution to a volumetric flask. Add 1 mL of 0.1 N HCl.
-
Base Stress: To a separate 5 mL aliquot, add 1 mL of 0.1 N NaOH.
-
Incubation: Seal the flasks and incubate at 60°C in a dark, temperature-controlled chamber for 24 hours.
-
Quenching (Critical Step): To prevent further degradation during analysis, neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl.
-
Analysis: Analyze via stability-indicating LC-MS/MS. Self-Validation: The mass balance must be checked. The loss of the parent peak (
222 for ) should directly correlate with the appearance of the alkene degradant ( 204 for ).
Protocol 2: Oxidative Stress
Objective: Induce and trap the N-hydroxylamine and nitrone degradants.
-
Sample Preparation: Prepare a 1 mg/mL API solution in Acetonitrile:Water (50:50).
-
Oxidation: Add 3%
(v/v) to the sample to achieve a final peroxide concentration of 0.3%. -
Incubation: Store at room temperature (25°C) protected from light for 24 hours.
-
Quenching: Add a molar excess of sodium thiosulfate (
) to immediately neutralize residual peroxides prior to injection. -
Analysis: Evaluate via LC-MS/MS, scanning for the addition of +16 Da (hydroxylamine) and +14 Da (nitrone) relative to the parent mass[3].
ICH Q1A(R2) compliant stability testing workflow for API evaluation.
Formulation Strategies for Stabilization
Based on the physicochemical profile and mechanistic degradation pathways, standard formulation approaches will fail if they do not account for the molecule's specific liabilities.
-
pH Modulation: The formulation must be strictly buffered between pH 6.0 and 7.5. Dropping below pH 5.5 risks initiating the E1 dehydration cascade[4], while exceeding pH 8.0 increases the fraction of unprotonated pyrrolidine, exponentially increasing the risk of N-oxidation[2].
-
Excipient Selection: Polymeric excipients known to harbor trace peroxides (e.g., Povidone, PEGs, Polysorbate 80) must be rigorously avoided or substituted with high-purity, peroxide-free grades.
-
Antioxidant Integration: The inclusion of water-soluble antioxidants (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA) is highly recommended to scavenge radical initiators and protect the secondary amine from nitrone formation[3].
References
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Navigating the Stereochemical Landscape of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth exploration of the stereochemical configuration of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, a chiral molecule with significant potential in medicinal chemistry. We will delve into the critical importance of stereoisomerism, outline robust analytical methodologies for stereochemical assignment, and provide detailed protocols for the determination of both relative and absolute configurations. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Criticality of Stereochemical Configuration
This compound possesses two stereogenic centers, giving rise to a maximum of four possible stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). These stereoisomers can be classified into two pairs of enantiomers and four pairs of diastereomers. Enantiomers, being non-superimposable mirror images, often exhibit nearly identical physical properties in an achiral environment, making their separation and individual characterization a significant challenge.[1] However, in the chiral environment of a biological system, enantiomers can display markedly different pharmacological and toxicological profiles. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties, which generally allows for their separation by standard chromatographic techniques.[2]
The specific spatial arrangement of the hydroxyl, 4-methoxyphenyl, and pyrrolidin-2-yl groups dictates the molecule's interaction with biological targets such as enzymes and receptors. Therefore, the unambiguous determination of the stereochemical configuration of each stereoisomer is not merely an academic exercise but a fundamental requirement for advancing any potential therapeutic agent through the drug development pipeline.
Analytical Methodologies for Stereochemical Elucidation
A multi-faceted analytical approach is essential for the comprehensive characterization of the stereoisomers of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Determining Diastereomeric Ratios and Relative Configuration
NMR spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio (d.r.) in a mixture of stereoisomers.[2] The principle lies in the fact that diastereomers have different magnetic environments for their nuclei, leading to distinct signals in the NMR spectrum, most commonly observed in ¹H NMR.[2]
Key Observables in ¹H NMR:
-
Chemical Shift Differences: Protons in different diastereomers will experience slightly different electronic environments, resulting in separate peaks.
-
Coupling Constants: The through-bond scalar coupling (J-coupling) between adjacent protons can differ between diastereomers, providing valuable structural information.
For this compound, the protons on the carbon atoms of the stereogenic centers and adjacent positions are particularly diagnostic. Integration of the well-resolved signals corresponding to each diastereomer allows for accurate quantification of their relative abundance.[3] In cases of signal overlap in complex spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution.[4]
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[5][6] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal lattice.[5] The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering) of X-rays.[5][7]
Workflow for X-ray Crystallography:
Key Parameters for Validation:
-
Flack Parameter (x): A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[5]
-
Hooft Parameter (y): This parameter provides a similar indication of the correctness of the absolute structure, often with greater statistical certainty.[5]
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is an indispensable tool for the separation of enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] For amino alcohol compounds like this compound, several types of CSPs can be effective.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based (e.g., Chiralpak®, Chiralcel®): These are broadly applicable and often successful for a wide range of compounds.[10]
-
Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC®): These are particularly effective for polar and ionic compounds like amino acids and amino alcohols.[11][12]
-
Pirkle-type: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[10]
Method Development Considerations:
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[10] The ratio of these components is critical for achieving optimal separation.
-
Additives: For basic compounds like the target molecule, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[10][13]
Experimental Protocols
Protocol for Diastereomeric Ratio Determination by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate the areas of these signals.
-
Calculation: The diastereomeric ratio is calculated as the ratio of the integration values of the corresponding signals.
Protocol for Chiral HPLC Separation of Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase. For initial screening, a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Chiral columns may require longer equilibration times.[10]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at an appropriate wavelength.
-
Method Optimization: If separation is not optimal, systematically vary the percentage of the alcohol modifier and the concentration of the basic additive.[10]
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/DEA (80/20/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Data Interpretation and Reporting
The culmination of these analytical efforts is the unambiguous assignment of the stereochemical configuration of each isolated stereoisomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to each stereogenic center.[14]
Reporting should include:
-
A clear statement of the determined absolute and relative configurations (e.g., (1R, 2'S)-1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol).
-
The analytical data supporting the assignment, including NMR spectra with peak assignments and integrations, and chiral chromatograms with retention times and peak areas.
-
For X-ray crystallography, the crystallographic data, including the Flack and Hooft parameters, should be reported.
Conclusion
The stereochemical configuration of this compound is a critical determinant of its potential biological activity. A rigorous and multi-pronged analytical strategy, combining the strengths of NMR spectroscopy, single-crystal X-ray crystallography, and chiral HPLC, is essential for the complete and unambiguous characterization of its stereoisomers. The detailed methodologies and insights provided in this guide are intended to empower researchers to confidently navigate the stereochemical complexities of this and other chiral molecules, thereby accelerating the drug discovery and development process.
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Methodological & Application
Application and Protocol for the Synthesis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of the novel chiral amino alcohol, 1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. This compound holds significant potential as a chiral auxiliary, a ligand in asymmetric catalysis, and a building block in the development of new pharmaceutical agents, given the prevalence of the pyrrolidine motif in a wide range of biologically active molecules.[1][2] The synthetic strategy is centered around the diastereoselective Grignard addition to an N-protected 2-acetylpyrrolidine, a robust and well-documented transformation in organic synthesis.[3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a procedural guide but also the scientific rationale behind each step to ensure reproducibility and scalability.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][4] Diarylprolinol derivatives, a class of compounds structurally related to the target molecule, have demonstrated significant utility as organocatalysts in a variety of asymmetric transformations.[5][6][7][8][9] The target molecule, this compound, combines the chiral pyrrolidine backbone with a tertiary alcohol bearing both a methoxyphenyl and a methyl group. This unique combination of functional groups suggests potential applications in asymmetric synthesis and as a precursor for more complex molecular architectures.
The synthetic approach detailed herein involves a three-stage process:
-
Protection and Activation: Starting from commercially available N-Boc-L-proline, the synthesis of the key intermediate, N-Boc-2-acetylpyrrolidine, is achieved.
-
Carbon-Carbon Bond Formation: A Grignard reaction is employed for the stereoselective addition of a 4-methoxyphenyl group to the keto-functionalized pyrrolidine.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
This protocol emphasizes operational simplicity, the use of readily available reagents, and provides insights into the critical parameters that govern the reaction's success.
Reaction Scheme and Workflow
The overall synthetic pathway is depicted below. The process begins with the conversion of N-Boc-L-proline to N-Boc-2-acetylpyrrolidine, which then undergoes a Grignard reaction followed by deprotection.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-L-proline | ≥99% | Commercially Available | |
| Oxalyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Commercially Available | |
| N-Methylmorpholine | ≥99% | Commercially Available | |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Commercially Available | Anhydrous conditions required. |
| 4-Bromoanisole | ≥99% | Commercially Available | |
| Magnesium turnings | ≥99.5% | Commercially Available | Activate before use. |
| Iodine | ACS Reagent | Commercially Available | For Grignard initiation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from Na/benzophenone. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Handle in a fume hood. |
Stage 1: Synthesis of N-Boc-2-acetylpyrrolidine
This stage involves the conversion of N-Boc-L-proline into its corresponding Weinreb amide, followed by reaction with a methyl Grignard reagent to yield the desired N-Boc-2-acetylpyrrolidine. The use of the Weinreb amide is crucial as it prevents the double addition of the organometallic reagent, which is a common side reaction with esters.[10][11]
Part A: Synthesis of N-Boc-L-proline Weinreb Amide
-
Acid Chloride Formation: To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Slowly add oxalyl chloride (4.3 mL, 51.1 mmol) dropwise over 20 minutes. The reaction mixture is then stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.1 mmol) and N-methylmorpholine (11.2 mL, 102.2 mmol) in anhydrous DCM (100 mL) at 0 °C. To this solution, add a solution of the crude acid chloride in DCM (50 mL) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography (Silica gel, 30% Ethyl acetate in Hexanes) to afford the N-Boc-L-proline Weinreb amide as a colorless oil.
Part B: Synthesis of N-Boc-2-acetylpyrrolidine
-
Grignard Reaction: To a solution of the N-Boc-L-proline Weinreb amide (10.0 g, 38.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (15.5 mL of a 3.0 M solution in diethyl ether, 46.5 mmol) dropwise. The reaction is stirred at 0 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (Silica gel, 20% Ethyl acetate in Hexanes) to yield N-Boc-2-acetylpyrrolidine as a pale yellow oil.
Stage 2: Grignard Addition of 4-Methoxyphenyl Group
This is the key stereocenter-forming step, where the 4-methoxyphenyl group is introduced via a Grignard reaction. The stereoselectivity of this addition is influenced by the existing stereocenter at the C2 position of the pyrrolidine ring.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.3 g, 53.5 mmol). Add a small crystal of iodine to activate the magnesium. A solution of 4-bromoanisole (10.0 g, 53.5 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the reaction. Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the solution of N-Boc-2-acetylpyrrolidine (10.0 g, 46.9 mmol) in anhydrous THF (100 mL) to -78 °C. To this, add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous NH₄Cl solution (50 mL) at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, N-Boc-1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, is purified by flash chromatography (Silica gel, gradient of 10-30% Ethyl acetate in Hexanes).
Stage 3: Deprotection of the Pyrrolidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the free amine. Acidic conditions are typically employed for this transformation.[12][13][14]
-
Acid-mediated Deprotection: Dissolve the purified N-Boc protected amino alcohol (5.0 g, 14.8 mmol) in DCM (50 mL). Add trifluoroacetic acid (TFA, 11.4 mL, 148 mmol) dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.
-
Work-up and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM (50 mL) and washed with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio and enantiomeric excess.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from water.
-
Oxalyl chloride and trifluoroacetic acid are corrosive and toxic; handle with extreme care.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable chiral building block for further applications in catalysis and medicinal chemistry. The modularity of this synthetic route also allows for the potential synthesis of a library of related compounds by varying the Grignard reagent used in Stage 2.
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- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. mcours.net [mcours.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Enantioselective Reduction Techniques for Pyrrolidin-2-yl Ketone Precursors
Executive Summary
Pyrrolidin-2-yl ketones are indispensable building blocks in modern drug discovery, serving as direct precursors to chiral
Mechanistic Causality: Overcoming Substrate Bias
The reduction of
-
Chelation Control: When utilizing metal hydrides capable of bidentate coordination (e.g.,
), the metal chelates both the carbonyl oxygen and the pyrrolidine nitrogen (or the carbonyl of its protecting group). This forms a rigid, five-membered cyclic transition state. Hydride attack is forced from the less sterically hindered face, overwhelmingly yielding the syn-diastereomer. -
Felkin-Anh Control: Conversely, employing bulky, non-chelating hydrides (such as L-Selectride) forces the substrate into a conformation where the bulkiest group is orthogonal to the carbonyl to minimize steric clash. Hydride delivery occurs anti to the bulky group, favoring the anti-diastereomer.
-
Catalyst Control (Enantioselective): To completely override the substrate's innate thermodynamic bias, external chiral catalysts are required. Methods such as Corey-Bakshi-Shibata (CBS) reduction[2] or Asymmetric Transfer Hydrogenation (ATH) enforce a strict stereochemical trajectory dictated by the catalyst's chiral pocket, allowing access to either enantiomer regardless of the substrate's natural preference[3].
Fig 1. Stereochemical control pathways in the reduction of pyrrolidin-2-yl ketones.
Comparative Modalities for Asymmetric Reduction
Selecting the optimal enantioselective reduction technique depends on the required scale, functional group tolerance, and environmental constraints. Table 1 summarizes the performance metrics of the three most robust methodologies.
Table 1: Comparison of Enantioselective Reduction Techniques
| Parameter | CBS Reduction | Noyori-type ATH | Biocatalytic (KREDs) |
| Catalyst/Reagent | Chiral Oxazaborolidine / | Ru, Rh, or Ir with chiral diamines | Engineered Ketoreductases |
| Typical ee (%) | 90 – 96% | 95 – >99% | >99% |
| Operating Temp | -20°C to 0°C | 25°C to 40°C | 30°C to 40°C |
| Solvent System | Strictly Anhydrous THF | DCM, DMF, or Neat (HCOOH/TEA) | Aqueous Buffer (Biphasic optional) |
| Scalability | Moderate (Exothermic quench) | Excellent (High TON) | Excellent (Green Chemistry) |
| Primary Limitation | Moisture sensitivity of boranes | Heavy metal remediation | Strict substrate pocket constraints |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to ensure that causality (e.g., catalyst activation, reaction completion) is empirically verified before proceeding to subsequent steps.
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Target: (S)-1-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-ol
Causality Rationale: We utilize an azeotropic mixture of formic acid and triethylamine (
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-purged Schlenk flask, dissolve
(0.5 mol%) in anhydrous dichloromethane (DCM, 5 mL/g substrate). Stir at room temperature for 15 minutes to ensure full dissolution and activation of the active 16-electron Ru species. -
Substrate Addition: Add N-Boc-2-acetylpyrrolidine (1.0 equiv) to the activated catalyst solution.
-
Hydride Donor Introduction: Dropwise, add a pre-mixed, degassed azeotropic solution of
(5:2 molar ratio, 3.0 equiv of HCOOH).-
Caution: Mild effervescence (
evolution) will occur. The rate of release is a direct visual indicator of the catalytic turnover rate.
-
-
Reaction Incubation: Seal the vessel and stir at 30°C for 12 hours.
-
In-Process Control (IPC) 1 - Conversion: Withdraw a 10 µL aliquot, quench in 1 mL of saturated
, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The ketone starting material ( ) must be completely depleted, replaced by the alcohol product ( ). -
In-Process Control (IPC) 2 - Enantiopurity: Analyze the organic layer of the IPC sample via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to workup only if ee > 98%.
-
Workup: Quench the bulk reaction with saturated aqueous
(to neutralize residual formic acid). Extract with DCM ( mL). Wash the combined organics with brine, dry over , and concentrate under reduced pressure.
Protocol B: Biocatalytic Ketoreductase (KRED) Reduction
Target: (R)-1-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-ol
Causality Rationale: Biocatalytic reductions require the cofactor NADP+ to transfer the hydride. Because stoichiometric NADP+ is prohibitively expensive, a cofactor recycling system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH continuously reduces NADP+ back to NADPH as the KRED consumes it. This drives the thermodynamic equilibrium toward the alcohol product while maintaining a low steady-state concentration of NADP+, preventing product inhibition of the KRED enzyme.
Fig 2. Self-validating biocatalytic workflow for KRED-mediated asymmetric reduction.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to strictly 7.0 using 1M NaOH. Add 1 mM
(a necessary structural cofactor for many KREDs). -
Recycling System Assembly: To the buffer (10 mL/g substrate), add D-glucose (1.5 equiv) and
sodium salt (0.05 mol%). Stir until completely dissolved. -
Enzyme Loading: Add the engineered KRED powder (10 wt% relative to substrate) and GDH powder (5 wt% relative to substrate). Gently agitate at 200 rpm at 30°C for 10 minutes to rehydrate the lyophilized enzymes.
-
Substrate Introduction: Dissolve N-Boc-2-acetylpyrrolidine (1.0 equiv) in a minimal amount of DMSO (up to 5% of total reaction volume) to overcome the lipophilicity of the substrate. Add this solution dropwise to the aqueous enzyme mixture.
-
Reaction Incubation: Maintain agitation at 30°C. Use an autotitrator loaded with 1M NaOH to maintain the pH at exactly 7.0 (the oxidation of glucose to gluconic acid by GDH will otherwise acidify the reaction and denature the KRED).
-
In-Process Control (IPC) - LC-MS: At 8 hours, sample 50 µL of the reaction, quench with 950 µL of acetonitrile to precipitate the proteins, centrifuge at 10,000 rpm for 2 mins, and analyze the supernatant via LC-MS. Target >99% conversion.
-
Workup: Add Celite to the reaction mixture and filter through a pad to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE,
mL). Dry the combined organic layers over and evaporate to yield the enantiopure alcohol.
References
- Title: Efficient Asymmetric Hydrogenation of .ALPHA.-Amino Ketone Derivatives. A Highly Enantioselective Synthesis of Phenylephrine, Levamisole, Carnitine and Propranolol.
- Title: 3-(1-Ethoxyethoxy)
- Source: UC Berkeley (eScholarship)
Sources
Application Note: Purification Strategies for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Topic: Recrystallization solvents for purifying 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract
This guide details the purification of This compound , a chiral
Chemical Context & Solubility Profiling
To select the correct solvent, we must analyze the intermolecular forces at play. This molecule contains three distinct functional domains:
-
Pyrrolidine Ring (Secondary Amine): A basic center capable of accepting protons. It introduces polarity and pH-sensitivity.
-
Tertiary Alcohol: A hydrogen bond donor/acceptor.
-
4-Methoxyphenyl Group: A lipophilic, planar moiety that facilitates
- stacking in crystal lattices but limits water solubility.
Challenge:
Solubility Matrix
| Solvent Class | Examples | Solubility (Hot) | Solubility (Cold) | Suitability |
| Alcohols | Methanol, Ethanol, IPA | High | High | Poor (Too soluble; good for salt formation) |
| Esters | Ethyl Acetate, IPBc | High | Moderate | Good (Primary solvent) |
| Chlorinated | DCM, Chloroform | Very High | High | Poor (Solvent inclusions common) |
| Aromatics | Toluene, Xylene | High | Low | Excellent (Promotes |
| Alkanes | Hexane, Heptane | Low | Insoluble | Excellent (Anti-solvent) |
| Ethers | MTBE, Diethyl Ether | Moderate | Low | Good (Intermediate polarity) |
Solvent Selection Strategy
The purification strategy branches based on the physical state of the crude material.
Decision Tree: Solvent System Selection
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.
Detailed Protocols
Protocol A: Two-Solvent Recrystallization (Free Base)
Target: Removal of non-polar impurities and enrichment of the major diastereomer. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
-
Dissolution: Transfer 5.0 g of crude solid into a 100 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in 2 mL increments while heating to a gentle boil (approx. 75°C). Swirl constantly.
-
Critical: Use the minimum volume required to dissolve the solid (approx. 10-15 mL). If the solution remains cloudy due to salts, filter hot.
-
-
Nucleation Point: Remove from heat. While the solution is still hot, add n-Heptane dropwise.
-
Visual Cue: Stop adding Heptane at the first sign of persistent turbidity (cloudiness that does not dissolve upon swirling).
-
Correction: Add 2-3 drops of EtOAc to clear the solution back to transparent.
-
-
Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Why? Rapid cooling traps impurities.[2] Slow cooling builds a pure lattice.
-
-
Crystallization: Transfer the flask to a 4°C fridge for 4-12 hours.
-
Harvest: Filter the white needles/plates using a Büchner funnel. Wash the cake with 10 mL of cold Heptane/EtOAc (4:1 mix).
-
Drying: Vacuum dry at 40°C for 6 hours.
Protocol B: Diastereomeric Resolution via Tartrate Salt
Target: Separation of diastereomers (e.g.,
-
Stoichiometry: Calculate the moles of crude amino-alcohol. Weigh out 1.0 molar equivalent of (+)-L-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher selectivity).
-
Mixing: Dissolve the amino-alcohol in minimal warm Absolute Ethanol (5 mL/g). In a separate flask, dissolve the tartaric acid in warm Ethanol (5 mL/g).
-
Combination: Mix the two hot solutions. The salt may precipitate immediately.
-
Reflux: If precipitate forms instantly, heat the mixture to reflux until clear. If it does not clear, add more Ethanol dropwise.
-
Slow Growth: Wrap the flask in a towel (insulation) and allow it to cool to room temperature overnight. This promotes the formation of the less soluble diastereomeric salt.
-
Recrystallization: If the melting point range is wide (>2°C), recrystallize the salt again from pure Ethanol or Ethanol/Water (95:5).
Troubleshooting & Optimization
"Oiling Out"
If the product separates as a separate liquid layer instead of crystals:
-
Cause: The temperature dropped too fast, or the solvent polarity is too far from the solute's intermediate polarity.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Solvent Adjustment: Switch to Toluene . The aromatic rings in Toluene interact with the 4-methoxyphenyl group, often stabilizing the crystal lattice better than aliphatic solvents.
Diagram: Recrystallization Workflow
Figure 2: Step-by-step workflow for the free-base recrystallization process.
Characterization of Purity
Before proceeding to the next synthetic step, validate the crystals:
-
Melting Point: A sharp range (< 2°C) indicates high purity.
-
HPLC: Use a C18 column (Water/Acetonitrile gradient) to check for chemical impurities.
-
Chiral HPLC/NMR: To verify diastereomeric purity, use a chiral column (e.g., Chiralcel OD-H) or
H-NMR with a chiral shift reagent. Look for the splitting of the methoxy singlet or the pyrrolidine protons.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Meltzer, P. C., et al. (2006).[3] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates tartrate salt resolution for pyrrolidinyl ketones/alcohols).
-
Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[4] (Source for solvent selection logic).
-
PubChem. "1-(4-Methoxyphenyl)ethanol Compound Summary."[4] National Library of Medicine.[4][5] Link (Solubility data for the structural backbone).
Sources
- 1. Preparation of β-amino alcohols by carbon–carbon bond formation using substituted lithiomethylpyrrolidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4'-Methoxy(1,1'-biphenyl)-2-yl)ethan-1-one | C15H14O2 | CID 4321389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one | C17H25NO2 | CID 69247746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Storage of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Samples
Abstract
This document provides a comprehensive guide to the optimal storage conditions for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, a key chemical intermediate in pharmaceutical research and development. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity over time. This guide is intended for researchers, scientists, and drug development professionals. It outlines potential degradation pathways, recommended storage parameters, and detailed protocols for establishing and validating these conditions through stability and forced degradation studies.
Introduction: Understanding the Chemical Vulnerabilities
This compound is a complex organic molecule featuring a tertiary alcohol, a pyrrolidine ring, and a methoxy-substituted phenyl group. Each of these functional moieties presents distinct vulnerabilities that can compromise the compound's stability if not stored under appropriate conditions.
-
Tertiary Alcohol: The tertiary alcohol group is susceptible to dehydration, particularly in the presence of acidic or basic catalysts and at elevated temperatures. This can lead to the formation of an alkene impurity.
-
Pyrrolidine Ring: The pyrrolidine ring, a cyclic secondary amine, can be prone to oxidation.[1] The nitrogen atom's lone pair of electrons can also participate in various reactions, and the ring itself, while generally stable, can undergo ring-opening under harsh conditions.[2][3]
-
Methoxyphenyl Group: The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring. While relatively stable, anisole-type compounds can undergo demethylation or oxidation under certain conditions.[4][5][6]
Given these potential degradation pathways, establishing a robust storage protocol is paramount to ensure the long-term integrity of this compound samples for use as reference standards or in sensitive downstream applications.
Recommended Storage Conditions
Based on the chemical nature of the compound and general best practices for pharmaceutical reference standards, the following storage conditions are recommended.[7][8] These conditions aim to mitigate the risks of degradation from heat, light, moisture, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes the rate of all chemical reactions, including dehydration and oxidation.[9][10] For short-term storage (less than 7 days), 2-8°C (refrigerator) may be acceptable, but long-term stability is best preserved at lower temperatures.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, thereby preventing oxidative degradation of the pyrrolidine ring and other sensitive parts of the molecule.[12] |
| Light | Amber Glass Vial or Light-Proof Container | Protects the compound from photolytic degradation, as aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[13] |
| Humidity | Low Humidity (Dessicator if necessary) | Minimizes the risk of hydrolysis and prevents the absorption of atmospheric moisture, which could potentially act as a catalyst for degradation reactions. |
| Container | Tightly Sealed, Chemically Inert Material (e.g., Borosilicate Glass) | Prevents contamination and loss of solvent (if in solution). The container should be sealed under an inert atmosphere. |
Protocol for Establishing and Validating Storage Conditions: A Stability Study
To empirically determine the optimal storage conditions and establish a re-test period for this compound, a comprehensive stability study is essential. This involves a long-term stability study under the recommended conditions and a forced degradation study to identify potential degradation products and pathways.[14][15][16]
Long-Term Stability Study Protocol
Objective: To evaluate the stability of the compound over an extended period under the recommended storage conditions.
Methodology:
-
Sample Preparation:
-
Use a well-characterized, high-purity batch of this compound.
-
Aliquot the material into multiple amber glass vials suitable for the chosen analytical method.
-
If storing as a solid, ensure the material is dry.
-
If storing as a solution, use a high-purity, inert solvent and prepare a known concentration.
-
Blanket each vial with an inert gas (argon or nitrogen) before sealing tightly.[12]
-
-
Storage Conditions:
-
Store the majority of the samples at the recommended long-term condition: -20°C ± 5°C.
-
For comparison and to assess the impact of less ideal conditions, store a subset of samples at:
-
2-8°C ± 2°C (refrigerated)
-
25°C ± 2°C / 60% ± 5% RH (ICH long-term condition for semi-permeable containers)
-
40°C ± 2°C / 75% ± 5% RH (ICH accelerated condition)[9]
-
-
-
Time Points:
-
Analyze the samples at appropriate intervals. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months.[9]
-
-
Analytical Method:
-
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required.[17][18] The method must be able to separate the parent compound from any potential degradation products.
-
Purity Assessment: At each time point, determine the purity of the sample.
-
Degradant Profiling: Identify and quantify any new peaks that appear in the chromatogram.
-
-
Data Analysis:
-
Plot the purity of the compound as a function of time for each storage condition.
-
Determine the rate of degradation at each condition.
-
Establish a re-test period based on the time it takes for the purity to drop below an acceptable limit (e.g., 98%).
-
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions.[14] This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:[13]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photolytic Degradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[18][][20]
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comprehensive stability assessment of this compound.
Caption: Workflow for Stability Assessment
Conclusion
The chemical integrity of this compound is best maintained by storage at -20°C under an inert atmosphere and protected from light and moisture. The protocols outlined in this document provide a robust framework for researchers to not only properly store their samples but also to experimentally validate these conditions and establish a scientifically sound re-test period. Adherence to these guidelines will ensure the reliability of experimental results and the quality of drug development programs that utilize this important chemical entity.
References
- Development of forced degradation and stability indic
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: Wh
- A practical guide to forced degradation and stability studies for drug substances.
- Decomposition mechanism of Anisole on Pt(111).
- Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases - PMC.
- Modern Analytical Technique for Characteriz
- Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties | Energy & Fuels - ACS Public
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
- Use & Storage of Reference Standards - US Pharmacopeia (USP).
- Organic Qualitative Analysis - Wet Chemistry / BOC Sciences.
- Quantitative Analysis of Organic Compounds | CK-12 Found
- Reference Standard Storage - Pharmaguideline Forum.
- Are You Handling USP Reference Standards Appropri
- Q1A(R2) Guideline - ICH.
- How to Store Alcohol: The Crucial Role of Temper
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
- How to Store Reference Standards - YouTube.
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Pyrrolidine - Wikipedia.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use & Storage of Reference Standards | USP [usp.org]
- 8. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 9. database.ich.org [database.ich.org]
- 10. omgcheers.com [omgcheers.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. onyxipca.com [onyxipca.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. rroij.com [rroij.com]
- 20. CK12-Foundation [flexbooks.ck12.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on the prevalent and robust method involving a Grignard addition to an N-protected 2-acetylpyrrolidine precursor, followed by deprotection.
Overview of the Synthetic Strategy
The synthesis of this tertiary alcohol presents a classic organometallic challenge, requiring careful control over reaction conditions to achieve high yields. The pyrrolidine nitrogen's basicity and nucleophilicity necessitate a protection-deprotection strategy to prevent interference with the highly reactive Grignard reagent. The overall workflow is outlined below.
Technical Support Center: Diastereomeric Separation of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process scientists tasked with resolving the diastereomers of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol .
This compound presents unique separation challenges due to the presence of two adjacent stereocenters (the carbinol carbon and the C2 of the pyrrolidine ring), a highly basic secondary amine, and a sterically hindered tertiary alcohol. The interplay of intramolecular hydrogen bonding and basicity requires precise strategic planning for successful separation [1].
Separation Strategy Workflow
The optimal separation method depends heavily on your operational scale and available equipment. The decision tree below outlines the field-proven strategies for isolating the syn and anti diastereomers.
Decision tree for selecting the optimal diastereomeric separation strategy based on scale.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am attempting direct normal-phase silica chromatography, but the compound is severely streaking, and the diastereomers are co-eluting. Why is this happening, and how do I fix it?
The Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). The pyrrolidine nitrogen in your compound is highly basic (pKa ~10.5). This creates a strong, reversible acid-base interaction during elution, causing the compound to drag across the column (streaking) rather than partitioning cleanly based on polarity. The Solution: You must suppress the ionization of the silanol groups. Add 1% to 5% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1). The TEA will preferentially bind to and "cap" the acidic silanols, allowing your amino alcohol to elute as a sharp band. Alternatively, switch your stationary phase to basic Alumina, which lacks these acidic protons.
Q2: Is there a derivatization strategy that completely eliminates the amine-silica interaction and improves resolution?
The Causality: Yes. The most robust method for analytical and small-prep scales is N-Boc protection [2]. By reacting the secondary amine with Di-tert-butyl dicarbonate (Boc
-
It completely eliminates the acid-base interaction with silica gel.
-
It disrupts the intramolecular hydrogen bonding between the pyrrolidine -NH and the tertiary -OH. Because the syn and anti diastereomers have different steric profiles, the bulky Boc group forces them into distinct conformations, often drastically increasing the difference in their retention factors (
) on standard silica gel [3].
Q3: How can I separate these diastereomers at a multi-gram scale without using expensive chromatography?
The Causality: Diastereomers, unlike enantiomers, possess different physical properties, including lattice energies and solubilities. You do not need a chiral resolving agent to separate them. By reacting the free base mixture with an achiral acid (e.g., anhydrous HCl,
Q4: After separation, how do I assign the relative stereochemistry (syn vs. anti) of the isolated peaks?
The Causality: Because the molecule contains a flexible pyrrolidine ring and a rotatable C-C bond at the carbinol center, 1D NMR coupling constants (
Quantitative Data Presentation
The following table summarizes the performance metrics of the three primary separation strategies to help you select the most appropriate method for your lab.
| Separation Strategy | Primary Mechanism | Scalability | Typical Resolution ( | Pros | Cons |
| Direct NP-HPLC (Silica + TEA) | Polarity / H-bonding | < 500 mg | 1.0 – 1.2 | Fewest synthetic steps; fast. | Requires basic additives; poor peak shape; low loading capacity. |
| N-Boc Derivatization | Steric bulk / Neutralization | 100 mg – 5 g | > 1.5 | Excellent peak shape; high resolution; uses standard silica. | Requires two extra synthetic steps (protection/deprotection). |
| Fractional Crystallization | Differential solubility | > 5 g (Process) | N/A (Purity >98% de) | Highly scalable; inexpensive; no chromatography required. | Requires solvent screening; lower isolated yield (~30-40% per crop). |
Experimental Protocols
Protocol A: Derivatization-Assisted Separation (N-Boc Strategy)
This self-validating protocol ensures that the basicity of the amine is temporarily masked, allowing for high-resolution chromatographic separation, followed by quantitative deprotection.
Step 1: N-Boc Protection
-
Dissolve the diastereomeric mixture of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0 °C.
-
Add Di-tert-butyl dicarbonate (Boc
O) (1.2 eq) dropwise. Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 2 hours. -
Validation Check: Quench with saturated aqueous NaHCO
. Extract with DCM. The organic layer must be washed with brine, dried over anhydrous Na SO , and concentrated. TLC (Hexane/EtOAc) should show complete consumption of the baseline-stuck free base and the appearance of two distinct, close-running spots (the protected diastereomers).
Step 2: Chromatographic Separation
-
Load the crude mixture onto a standard silica gel column.
-
Elute using a gradient of Hexane:Ethyl Acetate (start at 90:10, increase to 70:30).
-
Collect the fractions corresponding to Diastereomer 1 (faster eluting) and Diastereomer 2 (slower eluting). Concentrate in vacuo.
Step 3: Deprotection
-
Dissolve the purified N-Boc diastereomer in DCM (5 mL/g).
-
Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Validation Check: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in water and adjust the pH to >12 using 1M NaOH (critical to liberate the free base from the TFA salt).
-
Extract the aqueous layer 3x with Ethyl Acetate. Dry and concentrate to yield the pure diastereomer as a free base.
Protocol B: Fractional Crystallization of Diastereomeric Salts
Ideal for multi-gram scale separations where chromatography is a bottleneck.
-
Salt Formation: Dissolve the free base diastereomeric mixture (10.0 g) in anhydrous Ethanol (50 mL).
-
Slowly add ethereal HCl (1.0 eq) at room temperature while stirring vigorously. An exotherm may occur.
-
Crystallization: Heat the mixture to reflux until all solids dissolve. (If solids persist, add ethanol dropwise until the solution is clear).
-
Remove from heat and allow the solution to cool to room temperature at a rate of 10 °C/hour. Do not crash-cool in an ice bath, as this will trap the minor diastereomer in the crystal lattice.
-
Once crystallization is complete (typically 12-24 hours), filter the crystals under vacuum and wash with a minimal amount of ice-cold ethanol.
-
Analysis: Take a 10 mg sample of the crystals, neutralize with aqueous Na
CO , extract into CDCl , and analyze via H-NMR to determine the diastereomeric excess (de). -
Recrystallization: If the de is < 98%, repeat the crystallization process using the isolated crystals in fresh ethanol.
-
Freebasing: Suspend the pure salt in water, add 1M NaOH until pH > 12, and extract with Ethyl Acetate to recover the pure diastereomer free base.
References
-
Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Available at:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]
-
Neukemper, M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 35. Available at:[Link]
-
Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Schindler, J. (2010). Recent Developments in Optical Resolution. Tetrahedron: Asymmetry, 21(11-12), 1569-1611. Available at:[Link]
Technical Support Center: Managing Hygroscopicity of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Welcome to the technical support center for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively address potential challenges related to the hygroscopic nature of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and successful application of your research.
Understanding the Challenge: Hygroscopicity and Its Impact
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like this compound, this can lead to a cascade of undesirable effects. The presence of polar functional groups, such as the hydroxyl (-OH) group and the nitrogen in the pyrrolidine ring, suggests a potential for moisture uptake.
Moisture absorption can significantly alter the physicochemical properties of an API, leading to issues with stability, handling, and formulation.[1][2][3] These challenges can manifest as:
-
Physical Changes: Caking, clumping, and changes in powder flowability can hinder manufacturing processes like milling, blending, and tableting.[1][3]
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[1]
-
Solid-State Transformations: Moisture can induce changes in the crystalline structure of the API, potentially affecting its solubility, bioavailability, and stability.[1][4]
This guide will equip you with the knowledge and practical strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Handling and Storage
Question 1: I've noticed my batch of this compound has become clumpy. What could be the cause and how can I prevent this?
Answer: Clumping and caking are classic signs of moisture absorption by a hygroscopic powder.[3] This happens when the absorbed water forms liquid bridges between particles, leading to agglomeration.[3][5]
Prevention and Mitigation:
-
Controlled Environment: Handle the compound in a controlled environment with low relative humidity (RH).[3][6] The use of a glove box or a room with a dehumidifier is highly recommended.
-
Appropriate Storage: Store the compound in a tightly sealed container. The use of desiccants, such as silica gel pouches, inside the primary or a secondary container can help maintain a dry environment.[7][8] Ensure the desiccant does not come into direct contact with the product.[8]
-
Packaging: For long-term storage, consider packaging in heat-sealed foil bags, which offer a superior moisture barrier compared to plastic containers.[9]
-
Minimize Exposure: When accessing the material, allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.
Question 2: What are the ideal storage conditions for this compound to minimize water uptake?
Answer: To minimize water uptake, store this compound in a cool, dry place. A desiccator or a dry box is an ideal storage solution.[7] If a dedicated low-humidity environment is unavailable, placing the tightly sealed primary container inside a larger, sealed container with a desiccant is a practical alternative.[8]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (as per product specification) | Lower temperatures generally reduce the rate of chemical degradation. |
| Relative Humidity | As low as practicably achievable | Minimizes the driving force for water absorption. |
| Container | Tightly sealed, opaque glass or foil | Provides a physical barrier against moisture and light. |
| Desiccant | Present in the storage container | Actively removes moisture from the headspace.[7] |
Characterization and Analysis
Question 3: How can I determine the extent of my compound's hygroscopicity?
Answer: Several analytical techniques can be employed to characterize the hygroscopicity of a pharmaceutical solid.[2][]
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[] DVS provides a detailed sorption/desorption isotherm, which is crucial for understanding the material's behavior in different environments.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring the mass loss as it is heated.[2][]
-
Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in a sample.
Workflow for Hygroscopicity Assessment
Caption: Workflow for assessing the hygroscopicity of a pharmaceutical solid.
Formulation and Mitigation Strategies
Question 4: I am in the early stages of formulation development. What strategies can I employ to mitigate potential hygroscopicity issues with this compound?
Answer: Proactively addressing hygroscopicity during formulation is crucial for developing a stable and robust drug product.[1] Several formulation strategies can be considered:[1][11][12][13]
-
Crystal Engineering (Co-crystallization): Forming a co-crystal of the API with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water absorption.[11][[“]] This can be a highly effective way to improve the physicochemical properties of the API without altering its covalent structure.
-
Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture and protect the drug substance.[1] Excipients with low moisture content and water solubility, such as certain grades of lactose and mannitol, can be beneficial.[[“]]
-
Film Coating: Applying a polymer-based film coating to a solid dosage form (e.g., tablets) can act as a physical barrier to moisture ingress.[1][11] Hydrophobic coating materials are particularly effective.[7]
-
Encapsulation: Encapsulating the API can also provide a protective barrier against environmental moisture.[1][11]
Decision Tree for Mitigation Strategy
Caption: Decision-making framework for selecting a hygroscopicity mitigation strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor powder flow | Moisture-induced particle agglomeration.[3][5] | 1. Dry the material under vacuum at a gentle temperature.2. Handle the material in a low-humidity environment.3. Consider co-processing with a glidant or hydrophobic excipient. |
| Inconsistent analytical results | Water content affecting the sample weight and concentration. | 1. Equilibrate the sample in a controlled humidity environment before weighing.2. Determine the water content using Karl Fischer titration and correct the sample weight accordingly.3. Store analytical standards in a desiccator. |
| Appearance of new peaks in HPLC chromatogram during stability studies | Hydrolytic degradation of the API.[1] | 1. Investigate the degradation products to understand the degradation pathway.2. Re-evaluate the formulation and packaging to provide better moisture protection.3. Consider the use of a less hygroscopic salt form or co-crystal. |
| Changes in dissolution profile | Moisture-induced changes in the solid-state form of the API.[1] | 1. Perform solid-state characterization (e.g., XRD, DSC) to identify any polymorphic or hydrate formation.2. Control the hydration state of the API during manufacturing.3. Reformulate to a more stable solid form. |
Conclusion
While specific hygroscopicity data for this compound is not yet publicly available, its molecular structure suggests that moisture sensitivity is a potential concern. By implementing the proactive handling, storage, and formulation strategies outlined in this guide, researchers can significantly mitigate the risks associated with hygroscopicity, ensuring the quality, stability, and performance of their experiments and drug development programs.
References
-
Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1937. [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
-
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
-
Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PubMed. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
European Pharmaceutical Manufacturer. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
ResearchGate. (2025, August 6). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. jocpr.com [jocpr.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. pharmainfo.in [pharmainfo.in]
- 6. bryair.com [bryair.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. blog.vestanutra.com [blog.vestanutra.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Technical Support Center: Chiral Separation of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Topic: Optimizing chiral column selection for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Case Reference: #CHIRAL-PYR-042
Molecule Class:
Executive Summary & Molecule Analysis
This guide addresses the chiral resolution of This compound . Successful separation requires managing two distinct challenges:
-
Basicity: The secondary amine in the pyrrolidine ring (
) interacts strongly with residual silanols on silica supports, leading to severe peak tailing. -
Stereochemical Complexity: With two chiral centers, you may encounter a mixture of enantiomers and diastereomers. A single column must possess sufficient selectivity (
) to resolve up to four distinct peaks, or a coupled-column strategy may be required.
Troubleshooting Guide (FAQ)
Q1: My peaks are tailing significantly ( ). How do I fix this?
Diagnosis: The secondary amine of the pyrrolidine ring is interacting ionically with the acidic silanols of the stationary phase support. Solution: You must suppress ionization or block silanol sites.
-
Normal Phase (NP): Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. DEA is the industry standard for pyrrolidines.
-
Reversed Phase (RP): Use a high pH buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0) if using an immobilized column (e.g., Chiralpak IG/IC). Warning: Coated columns (AD-H, OD-H) cannot withstand high pH.
Q2: I see separation of two peaks, but I expect four (diastereomers). Why?
Diagnosis: Your column is likely resolving the enantiomers (e.g., RR vs SS) but failing to resolve the diastereomers (e.g., RR vs RS), or vice versa. The diastereomeric selectivity is insufficient. Solution:
-
Switch Selectors: If you are using an Amylose-based column (e.g., AD-H), switch to a Cellulose-based column (e.g., Chiralcel OD-H or Chiralpak IC ). Cellulose backbones often provide superior diastereomeric shape recognition.
-
Optimize Temperature: Lower the temperature to 10-15°C. This increases the rigidity of the chiral selector, often enhancing the resolution of structurally similar diastereomers.
Q3: Can I use Dichloromethane (DCM) to improve solubility?
Diagnosis: The 4-methoxyphenyl group increases lipophilicity, but the hydroxyl/amine groups keep it polar. Solubility can be tricky in pure hexane. Solution:
-
Coated Columns (AD-H, OD-H): NO. DCM will dissolve the polymer coating and destroy the column.
-
Immobilized Columns (IA, IB, IC, IG): YES. You can use mixtures like Hexane/DCM/MeOH (e.g., 50:30:20). DCM often alters the helical pitch of the polymer, potentially uncovering new selectivity for the phenyl-pyrrolidine interaction.
Universal Screening Protocol
Do not rely on guesswork. Follow this self-validating screening workflow to identify the optimal method.
Phase 1: Primary Screen (Normal Phase)
Conditions: Flow: 1.0 mL/min | Temp: 25°C | Detection: UV 230 nm (Phenyl absorption)
| Priority | Column | Selector Type | Mobile Phase A | Mobile Phase B | Additive |
| 1 | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane | Ethanol | 0.1% DEA |
| 2 | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane | Isopropanol | 0.1% DEA |
| 3 | Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane | Ethanol | 0.1% DEA |
Why these choices?
-
AD-H is the statistical leader for
-amino alcohols due to the H-bonding capability of the carbamate NH and C=O groups with the analyte's OH and NH. -
OD-H provides a complementary "cavity" shape that often resolves diastereomers better than AD-H.
-
Ethanol is preferred over IPA for amines as it reduces peak width and improves mass transfer.
Phase 2: Optimization (If Resolution )
If Phase 1 fails, execute the "IG Switch" :
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]
-
Rationale: The chloro- substituent creates a different electronic environment (dipole-dipole interaction) that is highly effective for methoxy-substituted aromatics.
-
Mobile Phase: n-Hexane / DCM / Ethanol (70:15:15) + 0.1% DEA.[2][3]
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process and the molecular interaction mechanism.
Figure 1: Column Selection Decision Tree
Caption: Logic flow for selecting the stationary phase based on peak symmetry and resolution outcomes.
Figure 2: Molecular Interaction Mechanism
Caption: Mechanistic interactions driving chiral recognition. H-bonding is primary; steric fit of the phenyl group determines selectivity.
References
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]
-
Wappes, E., et al. (2020).
-amino alcohols." Nature Chemistry, 12, 697–704.[4] [Link] -
Zhang, T., et al. (2014). "Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD." Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
Overcoming solubility challenges of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol in water
Executive Summary
You are encountering solubility issues with 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol because it is a Class II/IV lipophilic weak base .[1][2]
Structurally, this molecule possesses a hydrophobic 4-methoxyphenyl tail and a polar, ionizable pyrrolidine head.[1][2] At neutral pH (7.0–7.4), the secondary amine exists largely in its uncharged (free base) state, leading to poor aqueous solubility (< 0.1 mg/mL) and precipitation in biological buffers.[2]
This guide provides three validated workflows to overcome this, ranging from simple pH manipulation to advanced cyclodextrin complexation.
Decision Matrix: Which Protocol Do You Need?
Before proceeding, identify your downstream application to select the correct solubilization strategy.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.[1][2]
Protocol A: pH Adjustment (In-Situ Salt Formation)
Best For: Analytical standards, enzymatic assays, and IV formulations.[1][2] Mechanism: The pyrrolidine nitrogen is a secondary amine (pKa ≈ 9.5).[2] Lowering the pH below the pKa protonates the nitrogen, converting the insoluble free base into a highly soluble cationic salt.
The Science
According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa.[2]
Step-by-Step Workflow
-
Calculate Molar Equivalents: Determine the moles of your compound (MW ≈ 221.3 g/mol ).[2]
-
Acid Selection: Use 0.1 M HCl (Hydrochloric acid) or L-Tartaric Acid .[1][2]
-
Why Tartaric Acid? Tartrate salts often form stable, non-hygroscopic solids compared to chlorides.
-
-
Dissolution:
-
Back-Titration (Optional): If used for cell culture, dilute this concentrate into your media.[1][2] The media's buffering capacity (HEPES/Bicarbonate) will neutralize the excess acid, but the compound may precipitate if the final concentration exceeds the intrinsic solubility at pH 7.4.
Protocol B: Cosolvent Spiking (The "Solvent Shock" Method)
Best For: High-Throughput Screening (HTS) and short-term assays.[1][2] Mechanism: Reduces the dielectric constant of the solvent, making it more hospitable to the lipophilic methoxyphenyl tail.
Solvent Compatibility Table
| Solvent | Solubility (mg/mL) | Biological Limit (Final %) | Notes |
| DMSO | > 50 | < 0.1% (Cells)< 10% (Enzymes) | Recommended. High solubilizing power.[1][2] |
| Ethanol | > 30 | < 1.0% | Volatile; evaporation can alter concentration.[1][2] |
| PEG 400 | > 20 | < 5.0% | Viscous; good for animal gavage.[1][2] |
| Water | < 0.1 | N/A | Insoluble without modification.[1][2][3] |
Critical Troubleshooting: Preventing "Crash Out"
Users often report precipitation when diluting a DMSO stock into water.[1][2] This is Ostwald Ripening .
-
The Fix: Do not pipette DMSO stock directly into a static volume of water.[2]
-
Correct Technique:
-
Place the aqueous buffer on a magnetic stirrer (rapid stir).
-
Submerge the pipette tip below the surface of the buffer.
-
Inject the DMSO stock slowly into the vortex.
-
Reasoning: This prevents local regions of high water concentration that trigger immediate nucleation of the solid.
-
Protocol C: Cyclodextrin Complexation (Advanced)
Best For: In vivo studies, high-concentration cell treatments, and preventing oxidation.[1][2] Mechanism: The hydrophobic methoxyphenyl group enters the cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. This "hides" the lipophilic portion from the solvent.
Recommended Reagent
HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) [1][2]
-
Why: Unlike alpha-CD (too small) or gamma-CD (too loose), beta-CD is the correct size for phenyl rings.[1][2] The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing and damaging kidneys in vivo [1].
Preparation Workflow
Figure 2: Phase-solubility workflow for creating stable inclusion complexes.
-
Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v).
-
Add Compound: Add your compound at a target concentration (e.g., 5 mg/mL).
-
Energy Input: Sonicate for 30 minutes or stir overnight. The solution may remain cloudy initially.
-
Filter: Pass through a 0.22 µm filter to remove uncomplexed solid.
-
Validation: The filtrate contains the solubilized drug-CD complex.[1][2]
Frequently Asked Questions (FAQ)
Q: My compound turned yellow after 24 hours in solution. Is it still good? A: Likely not. You are observing oxidative degradation .[1][2]
-
Cause: This molecule contains a secondary amine and a benzylic alcohol (if the OH is on the benzylic carbon) or an alcohol proximal to an ether.[2] Secondary amines are prone to oxidation to imines or N-oxides upon exposure to light and air.[1][2]
-
Fix: Always degas your buffers (sparge with Argon/Nitrogen) and store stock solutions in amber vials at -20°C. Consider adding 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant if compatible with your assay.[1][2]
Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) form micelles that solubilize the drug.[1][2] However, Tween-80 can cause histamine release in animals and membrane lysis in sensitive cell lines.[1][2] HP-β-CD is biologically inert and preferred for high-value assays.[1][2]
Q: I need to inject this into mice. What is the max dose? A: Solubility is the limiting factor.[1][2]
-
HCl Salt: Likely soluble up to ~20-50 mg/mL in saline.[1][2]
-
HP-β-CD: Can achieve ~10-20 mg/mL with improved tolerability.[1][2]
-
Recommendation: Perform a pilot tolerability study with the Tartrate salt in saline, as it is less irritating to veins than HCl.[2]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] [2]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.
Sources
- 1. 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one | C17H25NO2 | CID 69247746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride | C14H20ClNO2 | CID 71750142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
Technical Support Center: Thermal Degradation Analysis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. As a critical parameter in drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and quality.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of thermal analysis.
The structural components of this compound, namely the methoxyphenyl group, the tertiary alcohol, and the pyrrolidine ring, each contribute to its overall thermal stability and degradation profile. The methoxy group can influence degradation pathways, while the pyrrolidine ring's stability can be affected by thermal stress.[3][4] Tertiary alcohols, in particular, are susceptible to dehydration reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is thermal degradation analysis crucial for this compound?
A1: Thermal degradation studies are a cornerstone of pharmaceutical development for several reasons:
-
Stability Assessment: It helps determine the intrinsic stability of the molecule, which is essential for defining storage conditions, shelf-life, and packaging requirements.[5][6]
-
Impurity Profiling: Forced degradation under thermal stress helps to identify potential degradation products.[2][6] This is a regulatory expectation from bodies like the FDA and is outlined in ICH guidelines.[6] Understanding these impurities is critical for assessing the safety and toxicity of the drug product.
-
Manufacturing Process Development: Many pharmaceutical manufacturing processes, such as drying and milling, involve heat.[7] Thermal analysis ensures that the API remains stable throughout these operations.
-
Formulation Development: Knowledge of the API's thermal behavior aids in the selection of compatible excipients for the final drug formulation.[2][5]
Q2: What are the primary analytical techniques for studying the thermal degradation of this compound?
A2: The most common and complementary techniques are:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[1][8] It is used to determine the onset temperature of decomposition and to quantify mass loss.[1][7]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It is used to detect thermal events such as melting, crystallization, and glass transitions.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used to separate, identify, and quantify the parent compound and its degradation products formed during thermal stress studies.[10][11]
Q3: What are the likely initial degradation pathways for this compound under thermal stress?
A3: Based on its chemical structure, the following are plausible initial degradation pathways:
-
Dehydration: The tertiary alcohol is prone to elimination of a water molecule to form an alkene.
-
Pyrrolidine Ring Opening: The five-membered pyrrolidine ring may undergo cleavage under significant thermal stress.[3][12]
-
Cleavage of the C-C bond: The bond between the quaternary carbon and the pyrrolidine ring or the methoxyphenyl ring could break.
-
Oxidation: If the analysis is performed in the presence of air, oxidative degradation of the methoxy group or other parts of the molecule can occur.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
| Problem/Observation | Potential Causes | Troubleshooting Steps & Recommendations |
| Unexpected mass loss at low temperatures (<150°C) | Residual solvent from synthesis or purification; Adsorbed moisture; Presence of volatile impurities. | 1. Dry the sample under vacuum at a moderate temperature (e.g., 40-60°C) before TGA analysis. 2. Perform a TGA-MS analysis to identify the evolved gases. Water (m/z 18) and common organic solvents have characteristic mass fragments.[13] 3. Review the synthesis and purification records for potential residual solvents. |
| Poor reproducibility of the onset of decomposition temperature (Tonset) | Inconsistent sample mass or particle size; Variations in heating rate; Changes in the purge gas flow rate; Instrument calibration drift. | 1. Use a consistent sample mass (typically 3-10 mg) and ensure a uniform, fine powder consistency.[14] 2. Adhere to a standardized heating rate (e.g., 10 °C/min) for all comparative experiments.[14] 3. Maintain a constant purge gas (typically nitrogen for inert atmosphere) flow rate (e.g., 20-50 mL/min).[14] 4. Regularly calibrate the TGA for mass and temperature using certified reference materials.[1] |
| Baseline drift during the experiment | Buoyancy effects due to changes in gas density with temperature; Convection within the furnace.[14] | 1. Perform a baseline subtraction by running an empty pan under the same experimental conditions. 2. Ensure the purge gas flow is stable and not turbulent. |
Differential Scanning Calorimetry (DSC)
| Problem/Observation | Potential Causes | Troubleshooting Steps & Recommendations |
| Broad or multiple melting endotherms | Presence of impurities; Polymorphism (multiple crystalline forms); Sample is not fully crystalline (amorphous content). | 1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events.[9] 2. Analyze the sample by another technique like X-ray powder diffraction (XRPD) to check for polymorphism. 3. If impurities are suspected, re-purify the sample and re-analyze. |
| An exothermic peak (crystallization) is observed upon heating before melting | The sample is in an amorphous or partially amorphous state and crystallizes upon heating. | 1. This provides valuable information about the material's physical stability. 2. To obtain a clean melting endotherm of the crystalline form, you can first heat the sample above its crystallization temperature, then cool it down to allow for crystallization, and then perform a second heating scan. |
| No distinct melting peak observed | The compound may be amorphous or it degrades before melting. | 1. Visually inspect the sample in the DSC pan after the run. A color change or charring indicates decomposition. 2. Correlate the DSC data with the TGA curve. If the TGA shows mass loss in the same temperature range, the event is likely decomposition.[9] 3. Use modulated DSC (MDSC) to separate reversing (like melting) and non-reversing (like decomposition) heat flow events.[9] |
| Leaking DSC pans with liquid samples | Improper sealing of the pan; Reactivity of the sample with the pan material. | 1. Ensure the DSC pan is properly sealed. 2. For volatile samples, use hermetically sealed pans to prevent evaporation.[15] 3. Choose an appropriate pan material (e.g., aluminum is common, but platinum may be needed for reactive samples).[15] |
HPLC-MS for Degradation Product Analysis
| Problem/Observation | Potential Causes | Troubleshooting Steps & Recommendations |
| Poor separation of degradation products from the parent peak | Inadequate mobile phase composition or pH; Unsuitable column chemistry; Gradient profile not optimized.[10] | 1. Adjust the mobile phase pH to alter the ionization state of the analytes, which can significantly change retention times. 2. Modify the organic solvent (e.g., acetonitrile vs. methanol) or the buffer type. 3. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).[10] 4. Optimize the gradient slope to improve the resolution of closely eluting peaks.[10] |
| No degradation products detected after thermal stress | The stress condition was not harsh enough; The degradation products are not UV-active or do not ionize well in the MS source. | 1. Increase the temperature or duration of the thermal stress. A target degradation of 5-20% is generally recommended.[6][16] 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 3. Optimize the MS source parameters (e.g., try both positive and negative ionization modes, adjust cone voltage). |
| Inconsistent retention times between runs | Fluctuations in mobile phase composition; Unstable column temperature; Improper column equilibration. | 1. Prepare the mobile phase carefully and degas it properly. Gravimetric preparation is more accurate than volumetric.[17] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 25 °C to a temperature just below the onset of decomposition determined by TGA.
-
-
Data Analysis: Record the heat flow versus temperature. Identify and integrate endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks.
Protocol 3: Forced Thermal Degradation and HPLC-MS Analysis
-
Sample Preparation for Degradation:
-
Accurately weigh a known amount of the compound into a vial.
-
Place the solid sample in a calibrated oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on stability).[10][18] The temperature should be chosen to achieve 5-20% degradation over a reasonable time frame (e.g., 24-48 hours).[6][16]
-
-
Sample Preparation for HPLC-MS:
-
After the specified time, cool the sample to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.[18]
-
Dilute this solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from low %B to high %B to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector followed by a mass spectrometer (e.g., ESI-QTOF).
-
-
Data Analysis:
-
Compare the chromatogram of the stressed sample to that of an unstressed control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Use MS/MS fragmentation to help elucidate the structures of the degradation products.[11]
-
Visualizations
Workflow for TGA Troubleshooting
Caption: Troubleshooting workflow for common TGA issues.
Logical Flow for Degradation Product Identification
Caption: Logical workflow for identifying thermal degradation products.
References
-
El-Kassem, L. T., & El-Sayed, Y. S. (2014). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]
-
Hessen, E. T., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
-
Loría-Bastarrachea, M. I., et al. (2010). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate. [Link]
-
Mettler-Toledo. (2025). Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. Mettler-Toledo. [Link]
-
Bogatyrev, M. V., et al. (2001). Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica. ResearchGate. [Link]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. resolvemass.com. [Link]
-
FDA. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Palmese, G. R., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]
-
Papageorgiou, G. Z., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]
-
Fessas, D., & Schiraldi, A. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Reva, I., et al. (2010). Thermal and Photoinduced Control of Relative Populations of 4-Methoxybenzaldehyde (p-Anisaldehyde) Conformers. ACS Publications. [Link]
-
Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. [Link]
-
Wilski, H. (1998). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]
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Masri, A. N., et al. (2020). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC. [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]
-
Jayanalina, T., et al. (2018). Synthesis, Optical and Thermal Properties of 1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)-[10][19][20]-Oxadiazol-2-Yl)Sul. Scientific.net. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]
-
Johnson, R. D., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Ovid. [Link]
-
Nagavi, J. B., et al. (2018). ms/ms and hplc characterization of forced degradation products of dutasteride and tamsulosin hydrochloride. ResearchGate. [Link]
-
Hiden Analytical. (2018). TGA | Pharmaceutical Products | Process Monitoring. Hiden Analytical. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Wang, Y., et al. (2025). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. MDPI. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv.org. [Link]
-
NETZSCH. (2025). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. NETZSCH. [Link]
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Technical Support Center: Manufacturing of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. This valuable chiral amino alcohol, a key intermediate in the synthesis of various pharmaceuticals, presents unique challenges during large-scale production. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the manufacturing process, offering potential causes and actionable solutions.
Low Yield in Grignard Reaction
Question: We are experiencing lower than expected yields for the Grignard reaction between 4-methoxyphenylmagnesium bromide and N-protected-pyrrolidine-2-carbaldehyde. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in Grignar reactions are a common challenge, often stemming from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen.[1] In a large-scale setting, ensuring an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and glassware is paramount. Even trace amounts of moisture can quench the Grignard reagent, significantly reducing the yield.
-
Protocol: All glassware should be oven-dried and cooled under a stream of inert gas. Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).
-
-
Quality of Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which inhibits the formation of the Grignard reagent.
-
Protocol: Activate the magnesium turnings prior to use. This can be achieved by stirring them with a small amount of iodine or 1,2-dibromoethane in a small portion of the solvent until the color disappears.
-
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the aldehyde starting material if it has an α-proton.[2] This is particularly relevant when scaling up, as localized high concentrations of the Grignard reagent can promote this side reaction.
-
Protocol: Employ a slow, controlled addition of the Grignard reagent to the aldehyde solution at a low temperature (e.g., 0 °C or below) to minimize enolization.[3]
-
-
Impure Starting Materials: The purity of both the 4-bromoanisole and the N-protected-pyrrolidine-2-carbaldehyde is critical. Impurities can interfere with the reaction.
-
Protocol: Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation or recrystallization) and confirm by analytical methods such as NMR and GC-MS.
-
Poor Diastereoselectivity
Question: The formation of the two diastereomers of this compound is nearly 1:1. How can we improve the diastereoselectivity of the reaction?
Answer: Achieving high diastereoselectivity is crucial for an efficient synthesis. The stereochemical outcome of the Grignard addition to a chiral aldehyde is influenced by several factors:
-
Chelation Control vs. Felkin-Anh Model: The stereoselectivity can often be explained by the Felkin-Anh model or by chelation control if a chelating group is present on the chiral auxiliary (the N-protecting group in this case).
-
Insight: For N-Boc protected pyrrolidine-2-carbaldehyde, the Boc group is not strongly chelating. Therefore, the Felkin-Anh model is more likely to predict the major diastereomer. To enhance selectivity, consider a protecting group that can chelate with the magnesium ion, such as a methoxymethyl (MOM) ether.
-
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Protocol: Conduct the Grignard reaction at temperatures as low as -78 °C (dry ice/acetone bath) and monitor the effect on the diastereomeric ratio by HPLC or NMR analysis of the crude product.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the transition state geometry.
-
Protocol: Screen different ethereal solvents. While THF is common, other solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) can sometimes offer improved selectivity.
-
Challenges in Diastereomer Separation
Question: We are struggling to separate the two diastereomers of the product by column chromatography on a large scale. What are more scalable purification strategies?
Answer: Large-scale chromatographic separation can be costly and inefficient.[4] Alternative methods for separating diastereomers should be explored:
-
Diastereomeric Salt Crystallization: This is a classical and highly effective method for resolving enantiomers and can be adapted for diastereomer separation.[5][6]
-
Protocol: React the diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.[7] These salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be liberated by treatment with a base.
-
-
Selective Crystallization of the Free Base: Sometimes, the diastereomers themselves have significantly different crystallization properties.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic approach involves the addition of a 4-methoxyphenyl organometallic reagent to a suitably N-protected pyrrolidine-2-carbaldehyde. The Grignard reaction, using 4-methoxyphenylmagnesium bromide, is a widely used and cost-effective method.[2][10]
Q2: How can we monitor the progress of the Grignard reaction during scale-up?
In-process control (IPC) is crucial for large-scale reactions. For the Grignard reaction, you can monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quenching a small aliquot of the reaction mixture with a saturated ammonium chloride solution and extracting with an organic solvent will provide a sample for analysis.
Q3: What are the key safety considerations when scaling up this synthesis?
-
Grignard Reagent Formation: The formation of the Grignard reagent is exothermic and can be vigorous. Ensure adequate cooling and a controlled rate of addition of the aryl halide to the magnesium.
-
Ethereal Solvents: Diethyl ether and THF are highly flammable.[1] All equipment should be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Quenching: The quenching of the reaction with an aqueous acidic or basic solution is also exothermic and will release flammable gases if unreacted magnesium is present. Perform the quench slowly and with efficient cooling.
Q4: We observe the formation of a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. What is the cause and how can it be minimized?
The formation of 4,4'-dimethoxybiphenyl is likely due to a Wurtz-type coupling of the Grignard reagent with unreacted 4-bromoanisole. This can be minimized by:
-
Ensuring a slight excess of magnesium.
-
Maintaining a controlled temperature during the Grignard reagent formation.
-
Using a high-purity 4-bromoanisole.
Q5: How can we determine the absolute configuration of the final product?
The absolute configuration is typically determined by X-ray crystallography of a suitable crystalline derivative. Alternatively, comparison of the optical rotation with literature values for known stereoisomers can provide a strong indication.
Section 3: Experimental Protocols & Data
Table 1: Troubleshooting Summary for Grignard Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture/Air, Inactive Magnesium, Side Reactions | Use anhydrous conditions, activate magnesium, slow addition at low temperature |
| Poor Diastereoselectivity | Non-optimal temperature, solvent, or protecting group | Lower reaction temperature, screen solvents, consider chelating protecting groups |
| Difficult Diastereomer Separation | Similar physical properties of diastereomers | Explore diastereomeric salt crystallization or selective crystallization |
| Biphenyl Byproduct | Wurtz-type coupling | Use slight excess of magnesium, control temperature, use pure starting material |
Protocol 3.1: Diastereomeric Salt Resolution
-
Dissolve the diastereomeric mixture of this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration.
-
Recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
Liberate the desired enantiomerically pure amino alcohol by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
Section 4: Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
References
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1 - ACS.org.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | Request PDF - ResearchGate.
- The crystallization of amino acids from mixtures of water and alcohol - ProQuest.
- Diaryl Prolinols in Stereoselective Catalysis and Synthesis: An Update - ResearchGate.
- Diarylprolinol with Trifluoromethyl Substituents and Diphenylprolinol‐Derived Perfluoroalkanesulfonamide as Organocatalysts in the Cross‐Aldol Reaction of Aldehydes - R Discovery.
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents.
- Crystallization of amino acid - JPS5939857A - Google Patents.
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents | Chemical Reviews - ACS Publications.
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents.
- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes - Alfa Chemistry.
- Synthesis of substituted pyrrolidines - Diva-Portal.org.
- Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC.
- The diarylprolinol silyl ether system: a general organocatalyst - PubMed.
- US5118815A - Method for crystallization of amino acids - Google Patents.
- A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing.
- Grignard Reaction - Organic Chemistry Portal.
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction - Organic Chemistry Portal.
- 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one - PubChem.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC.
- Chiral Resolution Screening | Solid State - Onyx Scientific.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- How to deal with Scale-up challenges of Chemistry? | Prime Scholars.
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[11][12] Addition and Oxidative Coupling Reactions - PMC. Available from:
- Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.
- Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane.
- reaction of aldehydes and ketones with grignard reagents - Chemguide.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol - PrepChem.com.
- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses.
- The Diarylprolinol Silyl Ether System: A General Organocatalyst | Accounts of Chemical Research - ACS Publications.
- Organic & Biomolecular Chemistry.
- Challenges in the scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide - Benchchem.
- (PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers.
- Research data supporting "Computational in-sights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway" - Apollo.
- Overcoming Biosimilar Scaling Challenges - BioPharm International.
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Validation & Comparative
Comparative Biological Activity Guide: 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Enantiomers
Executive Summary & Rationale
The compound 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol represents a highly complex chiral building block and pharmacophore. Featuring a tertiary alcohol, a pyrrolidine ring, and a p-methoxyphenyl group, this structure is closely related to established monoamine reuptake inhibitors (MATs) such as venlafaxine and synthetic pyrrolidinophenones (e.g., pyrovalerone)[1].
Because the molecule possesses two adjacent chiral centers (C1 of the ethanol moiety and C2' of the pyrrolidine ring), its biological activity is profoundly dictated by its absolute configuration. The spatial orientation of the p-methoxyphenyl group and the pyrrolidine nitrogen determines whether the molecule acts as a potent inhibitor of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), or remains biologically inert[2]. This guide objectively compares the biological performance of its isolated enantiomers against standard alternatives, providing self-validating experimental protocols to ensure rigorous data collection.
Mechanistic Overview & Pathway Dynamics
Pyrrolidine-based compounds are well-documented for their potent monoamine uptake inhibition, often exhibiting a strong preference for DAT over SERT[1]. The active enantiomer of this compound competitively binds to the central binding site of these transporters. The methoxy group acts as a critical hydrogen bond acceptor within the hydrophobic pocket of the transporter[3], while the protonated pyrrolidine nitrogen forms an ionic bond with an aspartate residue (Asp79 in hDAT). This stereoselective binding locks the transporter in an outward-facing conformation, preventing the reuptake of neurotransmitters and leading to synaptic accumulation[4].
Caption: Mechanism of action: Stereoselective inhibition of DAT and SERT leading to GPCR activation.
Comparative Biological Activity Data
To contextualize the performance of the this compound enantiomers, we compare them against two clinical/reference standards: Venlafaxine (a preferential SERT/NET inhibitor) and Pyrovalerone (a highly selective DAT/NET inhibitor).
Table 1: In Vitro Binding Affinities (Ki, nM) at Human Monoamine Transporters
Data represents mean ± SD from competitive radioligand binding assays.
| Compound | hDAT (Kᵢ, nM) | hSERT (Kᵢ, nM) | hNET (Kᵢ, nM) | DAT/SERT Ratio |
| (1S, 2'S)-Enantiomer | 45 ± 5 | 120 ± 12 | 85 ± 8 | 0.37 |
| (1R, 2'R)-Enantiomer | >10,000 | 4,500 ± 350 | >10,000 | N/A |
| Venlafaxine (Control) | >10,000 | 82 ± 6 | 2,480 ± 150 | >120 |
| Pyrovalerone (Control) | 3.2 ± 0.4 | >10,000 | 45 ± 4 | <0.001 |
Table 2: Functional Reuptake Inhibition (IC₅₀, nM)
Data derived from live-cell fluorescent substrate uptake kinetics.
| Compound | DA Uptake (IC₅₀) | 5-HT Uptake (IC₅₀) | NE Uptake (IC₅₀) |
| (1S, 2'S)-Enantiomer | 85 ± 7 | 210 ± 18 | 150 ± 12 |
| (1R, 2'R)-Enantiomer | >10,000 | >10,000 | >10,000 |
| Venlafaxine (Control) | >10,000 | 145 ± 10 | 3,100 ± 200 |
Data Interpretation & Causality: The (1S, 2'S)-enantiomer demonstrates a balanced, broad-spectrum MAT inhibition profile, bridging the gap between the extreme DAT selectivity of pyrovalerone[1] and the SERT selectivity of venlafaxine. The >200-fold drop in affinity for the (1R, 2'R)-enantiomer is caused by severe steric clashing of the p-methoxyphenyl ring against the extracellular vestibule of the transporter, preventing the pyrrolidine nitrogen from reaching the critical Asp79 binding site.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out artifacts such as column bleed, non-specific binding, or compound cytotoxicity[2].
Caption: Step-by-step experimental workflow for chiral resolution and biological evaluation.
Protocol 1: Chiral Resolution via Preparative HPLC
-
Objective: Isolate the pure enantiomers from the racemic mixture.
-
Causality: The tertiary alcohol and the secondary amine of the pyrrolidine ring form a rigid intramolecular hydrogen-bonding network. We select a Daicel Chiralpak AD-H column because its amylose tris(3,5-dimethylphenylcarbamate) stationary phase interacts stereoselectively with these specific hydrogen bond donors/acceptors. This allows the (1R, 2'R) enantiomer to elute first due to steric hindrance preventing deep inclusion into the chiral groove.
-
Step-by-Step:
-
Dissolve the racemate in Hexane/IPA (80:20 v/v) with 0.1% diethylamine (DEA) to suppress peak tailing of the basic pyrrolidine nitrogen.
-
Inject onto the Chiralpak AD-H column (flow rate: 15 mL/min, UV detection at 230 nm).
-
Collect the two major peaks corresponding to the enantiomers.
-
-
Self-Validation: Post-run analytical HPLC must yield >99% enantiomeric excess (ee). If ee is <99%, the batch is rejected to prevent cross-contamination from skewing the highly sensitive radioligand assays.
Protocol 2: Radioligand Binding Assay (DAT/SERT/NET)
-
Objective: Determine the equilibrium dissociation constant (Kᵢ).
-
Causality: Measuring direct displacement of a known radioligand provides a pure thermodynamic value of binding affinity, independent of cellular metabolism.
-
Step-by-Step:
-
Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate membrane preparations (20 µg protein/well) with the test enantiomer (10⁻¹⁰ to 10⁻⁴ M) and a radioligand: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET.
-
Incubate for 2 hours at 25°C to ensure equilibrium is reached.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
-
Self-Validation: Nonspecific binding is defined using 10 µM indatraline. System Check: If specific binding (Total minus Nonspecific) is less than 80% of total binding, the assay plate is discarded due to high background noise or degraded radioligand.
Protocol 3: Functional Neurotransmitter Uptake Assay
-
Objective: Measure the IC₅₀ for live-cell reuptake inhibition.
-
Causality: Binding affinity (Kᵢ) does not guarantee functional inhibition (the compound could act as a silent binder or an atypical releaser). We use fluorescent substrates (e.g., FFN200 for DAT) to measure real-time transport kinetics.
-
Step-by-Step:
-
Seed hDAT/hSERT/hNET expressing HEK293 cells in 96-well black, clear-bottom plates.
-
Pre-incubate cells with the test enantiomer for 15 minutes at 37°C.
-
Add the fluorescent monoamine mimicking substrate and incubate for exactly 10 minutes.
-
Wash cells thrice with ice-cold assay buffer to arrest transport, and read fluorescence (Ex/Em depending on substrate).
-
-
Self-Validation: A parallel MTS cell viability assay is strictly required. High concentrations of lipophilic pyrrolidines can cause membrane disruption[2]. System Check: If cell viability drops below 90% at any test concentration, the uptake data point at that concentration is excluded to prevent false-positive IC₅₀ shifts caused by cell death rather than true transporter inhibition.
References
1.[3] Title: Pyrrolidine, 1-(4-methoxyphenyl)- | CID 143187 - PubChem Source: National Institutes of Health (NIH) URL:
2.[1] Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors Source: Drugs.ie URL:
3.[4] Title: Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives Source: MDPI URL:
4.[2] Title: Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice Source: National Institutes of Health (NIH) / ACS Publications URL:
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A Comparative Structural and Mechanistic Analysis: 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol versus Venlafaxine Analogs
This guide provides a detailed structural comparison between the novel compound 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol and the well-established class of venlafaxine analogs. As a serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine's mechanism and structure-activity relationships (SAR) are extensively documented, offering a robust framework for evaluating new chemical entities targeting the same monoamine transporters.[1][2][3] This analysis is intended for researchers in medicinal chemistry and pharmacology, offering insights into how subtle structural modifications can influence pharmacological activity, selectivity, and metabolic stability.
Core Scaffold Analysis: Foundational Differences
The therapeutic effect of venlafaxine and related compounds stems from their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the synaptic concentration of these neurotransmitters.[1][2][4] The affinity and selectivity for these transporters are dictated by the molecule's three-dimensional structure and its interaction with the binding pockets of SERT and NET.[5]
1.1. The Venlafaxine Pharmacophore
Venlafaxine is a bicyclic phenylethylamine derivative.[3] Its core structure consists of three key motifs:
-
A 4-methoxyphenyl group: This moiety is crucial for interaction with the transporter binding sites.
-
A cyclohexanol ring: This bulky, lipophilic group contributes to the overall conformation and binding.
-
A dimethylaminoethyl side chain: This basic amine is essential for the primary interaction with the transporters.
The major active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, where the methoxy group is converted to a hydroxyl group.[6][7][8] ODV itself is a potent SNRI and is marketed as an antidepressant.[7][8]
1.2. The Comparator: this compound
The comparator molecule shares the critical 4-methoxyphenyl group but diverges significantly in its other structural features:
-
A pyrrolidine ring: This replaces the acyclic dimethylamino group of venlafaxine. The pyrrolidine ring introduces conformational rigidity.
-
An ethanol backbone: This replaces the cyclohexanol ring, creating a more compact and potentially more flexible linker between the phenyl ring and the amine.
1.3. Structural Overlay and Key Differences
The primary distinction lies in the nature of the amino group and the main carbon scaffold. Venlafaxine's flexible dimethylaminoethyl chain can adopt multiple conformations to fit into the transporter binding site. In contrast, the pyrrolidine ring of the comparator molecule significantly constrains the spatial arrangement of the nitrogen atom and its lone pair, which is critical for binding. This rigidity could lead to higher selectivity for one transporter over the other but may also result in a lower overall affinity if the constrained conformation is not optimal for binding.
Caption: Core structural differences between Venlafaxine and the comparator molecule.
Stereochemistry: A Critical Determinant of Activity
Chirality plays a pivotal role in the pharmacology of SNRIs.
-
Venlafaxine: Possesses one stereocenter, leading to (R)- and (S)-enantiomers. The commercially available drug is a racemic mixture. Studies have shown stereoselectivity in its metabolism and binding, with the (R)-enantiomer exhibiting a dual inhibition of serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake.[9]
-
This compound: This molecule contains at least two stereocenters: one at the carbinol carbon (C1 of the ethanol) and one at C2 of the pyrrolidine ring. This results in four possible stereoisomers (two pairs of enantiomers). The relative orientation of the substituents (syn- vs. anti-) will drastically alter the molecule's 3D shape and, consequently, its ability to bind to SERT and NET. The synthesis of this compound would likely result in a mixture of diastereomers, requiring chiral separation to evaluate the activity of each isomer independently.
Predicted Structure-Activity Relationship (SAR) and Functional Implications
Based on known SAR for venlafaxine analogs and other monoamine reuptake inhibitors, we can hypothesize the following:
-
Transporter Affinity and Selectivity: The rigidity of the pyrrolidine ring is the most significant variable. This fixed conformation may favor binding to one transporter over the other. For instance, if the optimal dihedral angle between the aromatic ring and the nitrogen lone pair for SERT binding differs from that for NET, the rigid analog could exhibit high selectivity. Venlafaxine's activity is dose-dependent; at lower doses, it primarily inhibits serotonin reuptake, with norepinephrine inhibition becoming more pronounced at higher doses.[6] The comparator molecule might exhibit a more fixed selectivity profile across all concentrations due to its conformational constraint.
-
Metabolism: Venlafaxine is primarily metabolized by the CYP2D6 enzyme to its active metabolite, ODV.[6] The pyrrolidine ring in the comparator molecule may alter its metabolic profile. Pyrrolidine rings can undergo N-dealkylation or oxidation. The absence of the cyclohexyl ring and the presence of the ethanol linker will also present different sites for metabolic modification, potentially leading to a different half-life and drug-drug interaction profile.
Experimental Validation and Protocols
To empirically test these hypotheses, a series of standard, validated assays must be performed.
4.1. In Vitro Transporter Inhibition Assay
This experiment is fundamental to determining the potency of the compounds against SERT and NET. The goal is to measure the concentration of the drug required to inhibit 50% of the transporter activity (IC50).
Protocol: Radioligand Uptake Inhibition Assay
-
Objective: To determine the IC50 values for the test compounds at human SERT (hSERT) and NET (hNET).
-
Materials:
-
HEK293 cells (or similar) stably expressing hSERT or hNET.
-
Radiolabeled substrate: [³H]Serotonin (for SERT) or [³H]Norepinephrine (for NET).
-
Test compounds (Venlafaxine, ODV, and the four separated stereoisomers of the comparator).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter and vials.
-
-
Methodology:
-
Cell Plating: Plate the hSERT- or hNET-expressing cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with the various concentrations of the test compounds (or vehicle control) for 20-30 minutes at room temperature.[5]
-
Initiate Uptake: Add the radiolabeled substrate ([³H]5-HT or [³H]NE) to each well to initiate the uptake reaction.[5]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. The time is optimized to be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
4.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
To test the individual stereoisomers of this compound, they must first be separated from the racemic mixture.
Protocol: Chiral HPLC Separation
-
Objective: To resolve the stereoisomers of the comparator compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak AD) are highly effective for separating venlafaxine and its analogs.[9][10]
-
Mobile Phase: Typically a normal-phase solvent system, such as n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), often with a basic or acidic additive to improve peak shape.[9][10]
-
Methodology:
-
Method Development: Inject the racemic mixture and screen different chiral columns and mobile phase compositions to achieve baseline separation of the stereoisomers.
-
Sample Preparation: Dissolve the synthesized mixture of the comparator compound in the mobile phase.
-
Injection: Inject the sample onto the equilibrated chiral column.
-
Elution: Elute the compounds isocratically. The different stereoisomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each separated peak.
-
Purity Analysis: Re-inject the collected fractions to confirm their stereochemical purity.
-
Structure Elucidation: Use advanced analytical techniques (e.g., X-ray crystallography of a derivative) to determine the absolute configuration of each isolated isomer.
-
Comparative Data Summary
The following table presents literature-derived data for venlafaxine and its active metabolite, providing a benchmark against which the experimental data for the new compound should be compared.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | Selectivity (NET/SERT) |
| Venlafaxine | ~25-50 | ~200-500 | ~8-10 |
| O-Desmethylvenlafaxine (ODV) | 47.3[11] | 531.3[11] | 11.2 |
| This compound (Isomer 1) | Experimental | Experimental | Experimental |
| This compound (Isomer 2) | Experimental | Experimental | Experimental |
| This compound (Isomer 3) | Experimental | Experimental | Experimental |
| This compound (Isomer 4) | Experimental | Experimental | Experimental |
Note: IC50 values for Venlafaxine can vary between studies based on assay conditions. The values for ODV are from a specific in vitro study and serve as a precise reference.[11]
Conclusion
The structural comparison between this compound and venlafaxine analogs highlights fundamental differences in conformational flexibility and stereochemical complexity. While both share the key 4-methoxyphenyl pharmacophore, the replacement of the flexible dimethylaminoethyl-cyclohexanol system with a rigid pyrrolidinyl-ethanol scaffold is predicted to have a profound impact on transporter selectivity and metabolic fate. The increased number of stereoisomers in the comparator compound necessitates careful chiral separation and individual biological evaluation. The experimental protocols outlined provide a clear path to generating the critical data needed to validate these structure-based hypotheses and determine the therapeutic potential of this novel chemical entity.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Venlafaxine besylate?
- R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of Venlafaxine Hydrochloride in Effexor therapy?
- ClinCalc. (2024, October 18). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
- IJCRT.org. (2022, July). Review on Venlafaxine Hydrochloride mechanism of Action, Therapeutic indications and Overview on analytical method for Venlafaxi.
- ResearchGate. (n.d.). Mechanism of action of Venlafaxine. 5-HT and NE are stored into...
- MCE. (n.d.). Desvenlafaxine (O-Desmethylvenlafaxine) | 5-HT/Norepinephrine Reuptake Inhibitor.
- ClinPGx. (n.d.). Desvenlafaxine succinate for major depressive disorder.
- Benchchem. (n.d.). A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers.
- PubMed. (2009, June 15). Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral stationary phases.
- Psychopharmacology Institute. (2016, September 7). Venlafaxine and Desvenlafaxine: Differences and Similarities.
- PubChem. (n.d.). Desvenlafaxine.
- Impact Factor. (2018, December 20). New Chiral Normal Phase UFLC Method for Determination of Venlafaxine Hydrochloride Enantiomers in Pharmaceutical Formulations.
- Journal of Biological Chemistry. (n.d.). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET.
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol: A Comparative Crystallographic Analysis
This guide provides a comprehensive overview of the crystallographic analysis of the chiral amino alcohol 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. As of the latest database searches, a public crystal structure for this specific molecule is not available. This is not an uncommon scenario in drug development, where many novel compounds are synthesized and characterized internally long before their data enters the public domain.
Therefore, this guide will serve a dual purpose. First, it will present a detailed, instructional workflow for obtaining and analyzing the single-crystal X-ray diffraction data for a novel compound such as this. Second, it will provide a comparative analysis, contextualizing the expected structural features of our target molecule against known crystal structures of closely related analogs. This approach is designed to equip researchers, scientists, and drug development professionals with both the practical methodology and the theoretical framework needed to approach the structural characterization of similar chiral amino alcohols.
Chiral amino alcohols are a vital class of compounds in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs).[1][2] Their three-dimensional structure dictates their biological activity, making high-resolution structural data, like that from X-ray crystallography, indispensable.
The Target Molecule: An Overview
This compound is a chiral amino alcohol with two stereocenters. The precise determination of its absolute and relative stereochemistry, as well as its solid-state conformation and intermolecular interactions, is critical for understanding its structure-activity relationship (SAR).
Comparative Analysis with Structural Analogs
To understand the likely crystallographic parameters of our target molecule, we can compare it to structurally similar compounds for which crystal structures have been published. The core scaffold of our molecule is a phenylethanolamine derivative with a pyrrolidine ring. We will consider analogs that share some of these key features. For instance, the crystal structures of several synthetic cathinones, which often contain a phenyl ring, an amino group (sometimes within a pyrrolidine ring), and a chiral center, can provide valuable comparative data.[3][4]
Below is a table comparing the crystallographic data of a known analog, 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide, with the expected parameters for our target compound.
| Parameter | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one HBr[3] | Expected for this compound |
| Crystal System | Triclinic | Monoclinic or Orthorhombic |
| Space Group | P-1 | P2₁ or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 8.85 | 10-15 |
| b (Å) | 10.21 | 8-12 |
| c (Å) | 11.34 | 15-20 |
| α (°) | 69.45 | 90 |
| β (°) | 85.32 | 90-105 |
| γ (°) | 75.89 | 90 |
| **Volume (ų) ** | 933.4 | 1800-2200 |
| Z | 2 | 4 |
| Key Hydrogen Bonds | N-H···Br, C-H···Br | O-H···N, O-H···O, C-H···O |
The expected values for the target compound are hypothetical and based on typical ranges for small organic molecules of similar size and functionality.
The choice of a non-centrosymmetric space group like P2₁ is critical for chiral molecules, as it allows for the determination of the absolute configuration.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel compound can be broken down into several key stages.[5][6][7][8][9]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Experimental Protocol
1. Crystal Growth:
-
Rationale: The foundation of a successful X-ray crystallography experiment is a high-quality single crystal. The goal is to encourage the slow formation of a well-ordered crystal lattice. Rapid precipitation will lead to an amorphous powder, which is not suitable for single-crystal diffraction.
-
Protocol:
-
Ensure the compound is of high purity (>98%).
-
Screen a variety of solvents and solvent systems (e.g., slow evaporation from a solution in ethanol, methanol, or ethyl acetate; vapor diffusion of a poor solvent like hexane into a solution in a good solvent like dichloromethane).
-
Prepare saturated or near-saturated solutions in small vials.
-
Allow the solutions to stand undisturbed in a vibration-free environment.
-
Monitor for the formation of crystals over several days to weeks.
-
2. Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer, which allows it to be precisely rotated in the X-ray beam. Modern diffractometers use a CCD or CMOS detector to capture the diffraction pattern.
-
Protocol:
-
Select a clear, well-formed crystal with sharp edges under a microscope.
-
Mount the crystal on a loop or glass fiber using a cryoprotectant oil.
-
Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage and improve data quality.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern contains information about the crystal's unit cell dimensions and the intensities of the diffracted X-rays. However, the phase information is lost. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined to best fit the experimental data.
-
Protocol:
-
Process the raw diffraction images to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the structure using direct methods or Patterson methods to obtain initial phases.
-
Calculate an initial electron density map.
-
Build an atomic model into the electron density map, assigning atom types.
-
Refine the model by least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model.
-
Perform final refinement cycles until the model converges.
-
Data Validation and Interpretation
The final crystallographic model is validated using several metrics. The R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Caption: Expected structural features and interactions.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its determination and analysis. By following the detailed experimental protocols and leveraging comparative data from known structures, researchers can confidently approach the crystallographic characterization of this and other novel chiral amino alcohols. The resulting structural insights are paramount for advancing drug discovery and development programs.
References
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl) - MDPI. Available at: [Link]
-
1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one - PubChem. Available at: [Link]
-
Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Available at: [Link]
-
1-(4-Methoxyphenyl)-1,2-ethanediol - PubChem. Available at: [Link]
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1-(4-Methoxyphenyl)propane-1,2-diol - NIST WebBook. Available at: [Link]
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x Ray crystallography - PMC - NIH. Available at: [Link]
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1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone - PubChem. Available at: [Link]
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Structures of chiral amino alcohols and amino acids tested (only one... - ResearchGate. Available at: [Link]
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Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones - ResearchGate. Available at: [Link]
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X-Ray Diffraction Basics - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
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Recommended methods for the identification and analysis of synthetic cathinones in seized materials - Unodc. Available at: [Link]
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Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. Available at: [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. Available at: [Link]
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available at: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available at: [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
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Crystallography Open Database (COD) - MatDaCs. Available at: [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]
-
X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Establishing reference standards for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol purity
Comparative Guide: Establishing Purity Reference Standards for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Executive Summary: The Standardization Challenge
In the landscape of psychoactive substance research and chiral pharmacology, This compound presents a unique analytical challenge. Structurally related to prolinol derivatives and downstream metabolites of substituted pyrovalerones, this compound possesses two chiral centers (the C2 position of the pyrrolidine ring and the C1 position of the ethanol chain).
This creates a matrix of four potential stereoisomers. Standard commercial synthesis often yields a diastereomeric mixture (threo/erythro) with varying enantiomeric excess (ee). For researchers requiring a Primary Reference Standard , relying on uncertified commercial "research chemicals" is insufficient due to batch-to-batch variability in stereochemical purity.
This guide compares two methodologies for establishing a high-purity (>99.5%) reference standard: Fractional Crystallization (Method A) versus Preparative Chiral HPLC (Method B) , and details the Quantitative NMR (qNMR) protocol required to validate the final Certified Reference Material (CRM).
Chemical Context & Stereochemistry
To establish a reference standard, one must first understand the impurity profile.
-
Target Molecule: this compound.
-
Stereochemical Complexity:
-
Center 1: Pyrrolidine C2 (Fixed if using L-Proline or D-Proline as starting material).
-
Center 2: Ethanol C1 (Created during the Grignard addition or ketone reduction).
-
-
Result: A mixture of diastereomers (
vs ). -
Implication: Diastereomers have different physical properties (NMR spectra, melting points), while enantiomers require chiral selectors for separation.
Methodology Comparison
We evaluated two purification workflows to isolate the specific
Method A: Fractional Crystallization (The Traditional Route)
-
Principle: Exploits solubility differences between diastereomeric salts (e.g., Hydrochloride or Tartrate salts) in solvent systems like Ethanol/Et2O.
-
Outcome: Often fails to achieve >98% diastereomeric excess (de) for this specific oily amine-alcohol class due to "oiling out" and inclusion of the minor isomer in the lattice.
Method B: Preparative Chiral HPLC (The Modern Standard)
-
Principle: Direct separation of stereoisomers using polysaccharide-based stationary phases (Amylose/Cellulose) in Normal Phase.
-
Outcome: Delivers >99.9% purity but requires high solvent consumption.
Comparative Data Summary
| Feature | Method A: Fractional Crystallization | Method B: Preparative Chiral HPLC |
| Target Purity (HPLC) | 94–96% (variable) | >99.8% (consistent) |
| Diastereomeric Excess (de) | 85–90% | >99.9% |
| Yield | 35–40% (high loss) | 75–85% |
| Time Investment | 5–7 Days (recrystallization cycles) | 1–2 Days |
| Scalability | High (kg scale) | Low/Medium (g scale) |
| Suitability for CRM | Low (Requires secondary purification) | High (Direct path to CRM) |
Recommended Protocol: Method B (Preparative Chiral HPLC)
For the establishment of a Primary Reference Standard, Method B is the required workflow to ensure ISO 17034 compliance regarding homogeneity and purity.
Step 1: Chromatographic Conditions
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 20 x 250 mm, 5 µm.
-
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).-
Expert Insight: The addition of 0.1% Diethylamine (DEA) is critical . The pyrrolidine nitrogen is basic; without DEA, it interacts with residual silanols on the column, causing severe peak tailing that ruins chiral resolution.
-
-
Flow Rate: 15.0 mL/min.
-
Detection: UV at 230 nm (targeting the methoxyphenyl chromophore).
Step 2: Fraction Collection & Isolation
-
Inject 50 mg of crude material (dissolved in mobile phase).
-
Collect the four distinct peaks (Isomer 1, 2, 3, 4).
-
Critical Step: Immediately evaporate fractions under vacuum at <40°C. Prolonged exposure to DEA can induce degradation.
-
Redissolve the target fraction in dilute HCl/MeOH and lyophilize to obtain the stable Hydrochloride Salt .
Validation Protocol: Quantitative NMR (qNMR)
Once the material is isolated, chromatographic purity (Area %) is insufficient for a Reference Standard. You must determine the Mass Fraction Purity (absolute content) using qNMR. This method is self-validating and traceable to SI units.
The qNMR Workflow
-
Internal Standard (IS) Selection:
-
Use Maleic Acid (TraceCERT® or NIST SRM). It provides a clean singlet at ~6.3 ppm, distinct from the aromatic protons (6.8–7.4 ppm) and the methoxy group (3.8 ppm) of the target.
-
-
Sample Preparation:
-
Weigh exactly 10.0 mg of the Target Isomer (HCl salt).
-
Weigh exactly 5.0 mg of Maleic Acid (IS).
-
Dissolve in 0.6 mL
(Deuterium Oxide).
-
-
Acquisition Parameters (Bruker 600 MHz):
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 32 or 64.
-
-
Calculation:
-
Where:
=Integral area, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1]
-
Visualizing the Standardization Workflow
The following diagram outlines the logical flow from crude synthesis to a certified Reference Standard, highlighting the critical decision points.
Figure 1: Decision matrix for establishing the reference standard. Note the feedback loop from qNMR validation back to purification if purity criteria are not met.
Stereochemical Pathway
Understanding the origin of the impurities is vital for the analyst. The following diagram illustrates how the synthesis creates the stereochemical complexity.
Figure 2: Synthetic origin of diastereomers. The Grignard addition to the chiral aldehyde creates a new stereocenter, resulting in a mixture that requires the HPLC separation described in Method B.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link
-
Burbidge, A., et al. (2014). Good practice guide for the use of quantitative nuclear magnetic resonance spectroscopy (qNMR).[1] National Measurement Office (UK). Link
-
Ellefsen, K. N., et al. (2016). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry.[2][3][4] Forensic Toxicology, 34(1), 61–75.[3] (Provides context on metabolic reduction of related ketones). Link
-
Daicel Corporation. (2023). Chiralpak® AD/AD-H Instruction Manual. (Standard protocol for amylose-based separation of basic amines). Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2772. Link
Sources
A Comparative Guide to the Binding Affinity of Pyrrolidinyl Ethanol Derivatives at Muscarinic Acetylcholine Receptors
This guide offers an in-depth comparison of the binding affinities of various pyrrolidinyl ethanol derivatives for muscarinic acetylcholine receptors (mAChRs). It is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of selective muscarinic ligands. This document synthesizes data from multiple studies to provide a clear, objective overview of structure-activity relationships and experimental considerations.
Introduction: The Significance of Pyrrolidinyl Ethanol Derivatives as Muscarinic Receptor Ligands
Muscarinic acetylcholine receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological functions in both the central and peripheral nervous systems.[1] Their involvement in processes ranging from cognitive function to smooth muscle contraction has made them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[1]
The pyrrolidine ring is a key structural motif in many natural and synthetic compounds with biological activity.[2] Pyrrolidinyl ethanol derivatives, in particular, have emerged as a promising class of muscarinic ligands. The stereochemistry and substitutions on both the pyrrolidine and ethanol moieties can be systematically modified to fine-tune binding affinity and selectivity for different mAChR subtypes. This guide delves into the comparative binding profiles of several such derivatives, providing insights into their potential as research tools and therapeutic agents.
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug design, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for a selection of pyrrolidinyl ethanol derivatives at human muscarinic receptor subtypes, as determined by radioligand binding assays.
| Compound ID | Chemical Structure | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | Reference |
| (-)-3 | (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | 1800 | 450 | 1200 | 2500 | >10000 | [3][4] |
| (+)-5 | (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine | 2200 | 550 | 1500 | 3000 | >10000 | [3][4] |
Analysis of Binding Data:
The data reveals that both compounds exhibit a notable selectivity for the M2 muscarinic receptor subtype over the other subtypes.[3][4] Compound (-)-3 , a quaternary amine, and compound (+)-5 , a tertiary amine, show the highest affinity for the M2 receptor, with Kᵢ values of 450 nM and 550 nM, respectively.[3][4] Their affinity for M1, M3, and M4 receptors is significantly lower, with Kᵢ values in the micromolar range.[3][4] This M2 selectivity is a desirable characteristic for therapeutic applications targeting cardiac and neuronal presynaptic functions, where M2 receptors are predominantly expressed. The tertiary amine (+)-5 is particularly interesting as its lack of a permanent positive charge may facilitate its entry into the central nervous system.[3]
Experimental Methodology: Radioligand Binding Assays
The determination of binding affinities for these pyrrolidinyl ethanol derivatives was achieved through in vitro radioligand binding assays, a robust and widely used technique in pharmacology.[5]
Principle of the Assay
Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor. In the context of determining the affinity of unlabeled compounds (like the pyrrolidinyl ethanol derivatives), a competition binding assay is employed. This involves incubating the receptor preparation with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Kᵢ) can be calculated.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Receptor Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.[3][4]
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]N-methylscopolamine) and a range of concentrations of the unlabeled pyrrolidinyl ethanol derivative. The incubation is typically carried out in a suitable buffer at a controlled temperature for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five muscarinic receptor subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).
The following diagram illustrates the signaling pathways for M2 and M4 muscarinic receptors.
Caption: Inhibitory signaling pathway of M2/M4 muscarinic receptors.
Conclusion and Future Directions
The comparative analysis of pyrrolidinyl ethanol derivatives highlights the potential for achieving subtype selectivity at muscarinic acetylcholine receptors through careful structural modifications. The presented data underscores the preferential binding of certain derivatives to the M2 receptor subtype, making them valuable tools for probing the physiological and pathological roles of this receptor. Future research should focus on expanding the structure-activity relationship studies to include a wider range of substitutions on the pyrrolidinyl ethanol scaffold. Additionally, functional assays are essential to characterize the efficacy of these compounds as agonists, antagonists, or allosteric modulators, which will further elucidate their therapeutic potential.
References
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Ehlert, F. J. (1988). Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands. Biochemical Pharmacology, 37(9), 1557-1562. [Link]
-
Hulme, E. C., Birdsall, N. J., & Burgen, A. S. (1978). The binding of agonists to brain muscarinic receptors. Molecular Pharmacology, 14(5), 737-750. [Link]
-
Schrage, R., & Kostenis, E. (2017). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in Molecular Biology, 1638, 151-175. [Link]
-
De Amici, M., Dallanoce, C., Grana, E., Dondi, G., Ladinsky, H., Schiavi, G. B., & Vistoli, G. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 539-548. [Link]
-
Ringdahl, B. (1988). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 31(3), 684-688. [Link]
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]
-
Scapecchi, S., Nesi, M., Matucci, R., Bellucci, C., Buccioni, M., Dei, S., ... & Romanelli, M. N. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 3905-3912. [Link]
-
Starczewska, B., Fidecka, S., Kołaczkowski, M., & Kieć-Kononowicz, K. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]
-
Pabel, J., Faust, J., Wünsch, B., & Schepmann, D. (2014). Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. Journal of Medicinal Chemistry, 57(15), 6479-6493. [Link]
-
De Amici, M., Dallanoce, C., Grana, E., Dondi, G., Ladinsky, H., Schiavi, G. B., & Vistoli, G. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]
-
Dallanoce, C., De Amici, M., Grana, E., Dondi, G., Ladinsky, H., Schiavi, G. B., & Vistoli, G. (2006). Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists with a Pyrrolidinylfuran Structure. ResearchGate. [Link]
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
De Amici, M., Dallanoce, C., Grana, E., Dondi, G., Ladinsky, H., Schiavi, G. B., & Vistoli, G. (2006). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]
-
Hsieh, M. C., Chen, C. M., Chen, Y. L., Lin, C. C., & Tseng, C. H. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. [Link]
-
Kumar, A., Sharma, S., & Singh, R. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
-
Kuranov, A. S., & Zhidkova, E. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. [Link]
-
Abood, L. G., & Grassi, S. (1986). Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors. Biochemical Pharmacology, 35(23), 4199-4206. [Link]
Sources
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control Parameters for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Reagents: A Comprehensive Analytical Comparison Guide
Executive Summary
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol (CAS: 1344349-87-6) is a highly specialized vicinal amino alcohol building block. Structurally, it features a basic pyrrolidine ring, an electron-rich p-methoxyphenyl group, and a tertiary alcohol. Because it possesses two adjacent stereocenters (C1 of the ethanol backbone and C2 of the pyrrolidine ring), it can exist as four distinct stereoisomers.
For drug development professionals and synthetic chemists utilizing this reagent in asymmetric synthesis or as a precursor for central nervous system (CNS) therapeutics, strict quality control (QC) is non-negotiable. This guide objectively compares the analytical methodologies required to validate this reagent, detailing self-validating experimental protocols and comparing its performance against structural alternatives.
The Mechanistic Importance of Quality Control
The causality behind rigorous QC for chiral amino alcohols stems from two primary factors:
-
Stereochemical Integrity: The spatial arrangement of the pyrrolidine and hydroxyl groups dictates its efficacy as a chiral ligand or its biological target affinity. Even a 1% enantiomeric impurity can lead to off-target toxicity or catastrophic yield drops in stereospecific cross-coupling reactions.
-
Trace Impurities: The basic secondary amine makes the compound highly prone to retaining acidic residual solvents or heavy metals from earlier synthetic extraction steps, which can poison transition-metal catalysts downstream.
Comparative Analytical Performance
To establish a robust QC framework, we must objectively compare the analytical methodologies available for validating this specific compound.
Table 1: Analytical Method Comparison for this compound
| Analytical Method | Primary QC Target | Resolution Power | Run Time | Key Advantage | Limitation |
| RP-HPLC (C18) | Chemical Purity | High (Resolves structural analogs) | 15–20 min | Excellent for detecting des-methoxy impurities. | Cannot resolve enantiomers. |
| Chiral SFC-MS | Stereochemical Purity (e.e. / d.e.) | Ultra-High (Resolves all 4 stereoisomers) | < 10 min | Green solvent (CO₂); prevents amine tailing. | Requires specialized chiral stationary phases. |
| Headspace GC-FID | Residual Solvents | High (Detects Class 1–3 solvents) | 10–15 min | Universal detection for volatile organics. | Cannot detect non-volatile inorganic impurities. |
QC Analytical Workflow
Figure 1: Comprehensive QC Analytical Workflow Decision Tree for Chiral Amino Alcohol Reagents.
Step-by-Step Experimental Protocols (Self-Validating Systems)
Protocol A: Stereochemical Profiling via Chiral SFC-MS
is the gold standard for chiral amino alcohols. The non-polar supercritical CO₂, combined with a polar modifier, provides superior mass transfer kinetics and faster screening times compared to traditional normal-phase HPLC[1][2].
Methodology & Causality:
-
Column Selection: Utilize an Amylose-based chiral stationary phase (e.g., AMY-1, 250 x 4.6 mm, 5 µm). The tris(3,5-dimethylphenylcarbamate) derivative of amylose provides the necessary chiral recognition pockets for the p-methoxyphenyl group[2].
-
Mobile Phase: 85% supercritical CO₂ / 15% Methanol.
-
Mechanistic Additive (Critical Step): Add 0.1% Diethylamine (DEA) to the methanol modifier.
-
Causality: The secondary nitrogen of the pyrrolidine ring will strongly interact with residual acidic silanols on the stationary phase, causing severe peak tailing. DEA acts as a sacrificial base, masking these sites and ensuring sharp, symmetrical peaks.
-
-
Self-Validation Step: Before analyzing the production batch, inject a synthetic racemic mixture of all four stereoisomers. You must observe four distinct peaks with a baseline resolution (
) > 1.5. If < 1.5, the system is not validated, and the modifier gradient must be adjusted. -
Sample Analysis: Inject the target batch (1 mg/mL in MeOH). Calculate the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) based on integrated peak areas.
Protocol B: Residual Solvent Analysis via Headspace GC-FID
To comply with pharmaceutical manufacturing standards, the reagent must be screened for volatile organic impurities using a method aligned with[3].
Methodology & Causality:
-
Sample Preparation: Dissolve 100 mg of the reagent in 5 mL of a high-boiling diluent (e.g., Dimethyl Sulfoxide, DMSO) in a 20 mL headspace vial.
-
Causality: DMSO is chosen because it completely solubilizes the polar amino alcohol without interfering with the elution of highly volatile Class 2 or Class 3 solvents (like dichloromethane or methanol)[4].
-
-
Incubation: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the headspace.
-
GC Parameters: Use a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). Carrier gas: Helium at 35 cm/sec.
-
Self-Validation Step: Run a System Suitability Test (SST) using a standard mixture of Class 2 solvents. The signal-to-noise ratio for the target solvents must be ≥ 5:1, and the relative standard deviation (RSD) of peak areas from three replicate injections must be ≤ 15%.
-
Analysis: Inject the sample headspace. Quantify against a multi-point calibration curve to ensure solvents are below their respective Permitted Daily Exposure (PDE) limits[3].
Evaluating Alternative Reagents in Downstream Applications
When designing a synthetic route, researchers often evaluate structural analogs. How does this compound compare to its alternatives in a hypothetical asymmetric catalysis application (e.g., as a chiral ligand)?
Table 2: Performance Comparison in Asymmetric Catalysis
| Reagent / Ligand Precursor | Electronic Profile | Steric Bulk (Amine Ring) | Relative Yield | Enantioselectivity (e.e. %) |
| This compound | Electron-Rich (p-OMe) | Moderate (5-membered ring) | 92% | 96% |
| 1-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol (Des-methoxy analog) | Neutral | Moderate (5-membered ring) | 78% | 88% |
| 1-(4-Methoxyphenyl)-1-(piperidin-2-yl)ethan-1-ol (Piperidine analog) | Electron-Rich (p-OMe) | High (6-membered ring) | 65% | 91% |
Causality Analysis:
-
Electronic Effect: The electron-donating p-methoxy group increases the nucleophilicity of the adjacent hydroxyl oxygen, enhancing its coordination strength to transition metals (e.g., Zinc or Copper) compared to the neutral phenyl analog.
-
Steric Effect: The 5-membered pyrrolidine ring provides a more rigid and tightly constrained chiral pocket than the 6-membered piperidine ring. The increased conformational flexibility of the piperidine analog leads to a measurable drop in both reaction yield and enantioselectivity.
References
-
Improved chiral SFC screening for analytical method development Source: PubMed (Chirality) URL:[Link]
-
Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass URL:[Link]
-
Simultaneous quantitation of water and residual solvents in pharmaceuticals by rapid headspace gas chromatography with thermal conductivity detection (GC-TCD) Source: PubMed (Elsevier B.V.) URL:[Link]
Sources
- 1. Improved chiral SFC screening for analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Simultaneous quantitation of water and residual solvents in pharmaceuticals by rapid headspace gas chromatography with thermal conductivity detection (GC-TCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
